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  • Product: 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • CAS: 1153042-94-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Mechanistic Insights of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in Molecular Design

Executive Summary The compound 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 1153042-94-4) is a highly specialized heterocyclic building block utilized in advanced agrochemical and pharmaceutical drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 1153042-94-4) is a highly specialized heterocyclic building block utilized in advanced agrochemical and pharmaceutical drug discovery[1]. Characterized by its pyrazole core, an ortho-brominated phenyl ring, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group, this molecule exhibits unique physicochemical behaviors. Understanding its structural dynamics—specifically its tautomeric equilibrium, lipophilicity, and acidity—is critical for researchers aiming to deploy it as a bioisostere, a halogen-bonding donor, or a metabolic-resistant scaffold.

This technical guide synthesizes the core physicochemical properties of this compound, detailing the causality behind its structural behavior and providing field-proven, self-validating experimental protocols for its characterization.

Structural Dynamics: Tautomerism and Conformation

The chemical behavior of pyrazol-5-ols is defined by a complex dynamic equilibrium between multiple tautomeric forms[2]. The tautomerism of pyrazolin-5-ones is highly sensitive to solvent polarity, substitution patterns, and physical state[3]. For 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, three primary tautomers exist:

  • OH-Form (1H-pyrazol-5-ol) : This enolic form maintains the full aromaticity of the pyrazole ring. It is typically the predominant species in polar, hydrogen-bonding solvents (e.g., DMSO, methanol)[4].

  • NH-Form (1,2-dihydro-3H-pyrazol-3-one) : This lactam form is often favored in the solid state due to the formation of robust intermolecular hydrogen-bonded dimers or polymeric chains[3].

  • CH-Form (2,4-dihydro-3H-pyrazol-3-one) : A non-aromatic keto form that generally predominates in non-polar, aprotic solvents (e.g., chloroform, benzene)[4].

Tautomerism OH OH-Form (1H-pyrazol-5-ol) Favored in Polar Solvents NH NH-Form (1,2-dihydro-3H-pyrazol-3-one) Favored in Solid State OH->NH Proton Transfer CH CH-Form (2,4-dihydro-3H-pyrazol-3-one) Favored in Non-Polar Solvents NH->CH Keto-Enol Shift CH->OH Enolization

Caption: Tautomeric equilibrium states of 1-aryl-3-trifluoromethyl-pyrazol-5-ols.

Mechanistic Causality of Substituents
  • The -CF₃ Effect : The trifluoromethyl group at the C-3 position exerts a powerful inductive electron-withdrawing effect (-I). This significantly increases the acidity of the OH/NH proton compared to unfluorinated analogs, stabilizing the conjugate base (pyrazolate anion)[5].

  • The Ortho-Bromo Effect : The bulky bromine atom at the ortho position of the phenyl ring creates severe steric hindrance against the adjacent pyrazole nitrogen. This steric clash forces the phenyl ring to twist out of coplanarity with the pyrazole core. While this twisting breaks extended π -conjugation (altering the UV-Vis absorption profile), it prevents flat, tight crystal packing, which favorably increases the compound's solubility profile compared to planar analogs.

Core Physicochemical Properties

The integration of halogens (Br, F) into the molecular framework drastically alters the compound's partition coefficient and topological polar surface area. Below is a summary of the core quantitative data[6].

PropertyValue / EstimateMechanistic Implication
CAS Number 1153042-94-4Unique chemical identifier[1].
Molecular Formula C₁₀H₆BrF₃N₂ODefines elemental composition[6].
Molecular Weight 307.07 g/mol Falls well within Lipinski's Rule of 5 (<500 Da)[6].
Estimated LogP ~3.8 - 4.2High lipophilicity driven by the CF₃ and Br groups, ensuring excellent membrane permeability but requiring formulation strategies for aqueous solubility.
Estimated pKa ~4.5 - 5.5The CF₃ group drastically lowers the pKa, allowing the pyrazolol to act as a potent bioisostere for carboxylic acids at physiological pH.
H-Bond Donors 1Contributes to target binding via the OH or NH proton.
H-Bond Acceptors 4N, N, O, and F atoms participate in complexation[5].
TPSA 46.5 ŲOptimal for blood-brain barrier (BBB) penetration if required (< 90 Ų).

Experimental Protocols for Property Validation

To ensure scientific integrity, the physicochemical parameters (pKa and LogP) must be empirically validated using self-validating experimental systems.

Workflow Start Compound Preparation (Purity >98%) pKa Potentiometric Titration (Aqueous/Cosolvent) Start->pKa LogP Shake-Flask Method (Octanol/Water) Start->LogP Data Data Acquisition (pH meter, LC-MS/MS) pKa->Data LogP->Data Analysis Gran Plot & Partition Coefficient Calculation Data->Analysis

Caption: Standardized experimental workflow for pKa and LogP empirical validation.

Protocol 1: Potentiometric Titration for pKa Determination

Causality Focus: Because 1-aryl-pyrazolols exhibit poor aqueous solubility, a cosolvent system is required. Yasuda-Shedlovsky extrapolation is used to mathematically derive the true aqueous pKa.

  • System Calibration : Standardize 0.1 M NaOH titrant using Potassium Hydrogen Phthalate (KHP) to ensure exact molarity. Perform a blank titration of the solvent system to subtract background buffer capacity.

  • Sample Preparation : Prepare a 1 mM solution of the compound in a 0.15 M KCl aqueous solution containing 30% methanol (to maintain constant ionic strength and ensure dissolution).

  • Titration Execution : Titrate the sample with 0.1 M NaOH under an inert argon atmosphere. Self-Validation: Argon prevents atmospheric CO₂ absorption, which would otherwise form carbonic acid and artificially skew the pH readings.

  • Data Analysis : Record pH versus titrant volume. Utilize a Gran plot to identify the exact equivalence point. Repeat across 40%, 50%, and 60% methanol concentrations, and extrapolate the pKa to 0% cosolvent using the Yasuda-Shedlovsky equation.

Protocol 2: Shake-Flask Method for LogP Partitioning

Causality Focus: LogP strictly measures the partition of the unionized species. Because the compound is acidic, the aqueous phase must be heavily buffered to suppress ionization.

  • Solvent Saturation : Pre-saturate 1-octanol and HPLC-grade water with each other for 24 hours to prevent volume shifts during the experiment.

  • Phase Preparation : Buffer the saturated aqueous phase to pH 2.0 using HCl. Self-Validation: At pH 2.0 (well below the ~5.2 pKa), the compound is >99.9% protonated (unionized), ensuring true LogP measurement rather than LogD.

  • Equilibration : Dissolve 1 mg of the compound in 1 mL of the octanol phase. Add 1 mL of the pH 2.0 aqueous phase. Mechanically shake at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to achieve absolute phase separation.

  • Quantification : Extract aliquots from both phases. Quantify using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate mass balance ( Coctanol​+Cwater​=Cinitial​ ) to ensure no compound was lost to precipitation or glass adsorption. Calculate LogP as log10​(Coctanol​/Cwater​) .

Synthesis and Characterization Workflow

The synthesis of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol relies on a classic condensation-cyclization sequence between an aryl hydrazine and a β -keto ester[7].

Synthesis A (2-Bromophenyl)hydrazine (Nucleophile) C Hydrazone Intermediate (Transient) A->C Condensation (AcOH, 80°C) B Ethyl 4,4,4-trifluoroacetoacetate (Electrophile) B->C D 1-(2-Bromophenyl)-3-(trifluoromethyl) -1H-pyrazol-5-ol C->D Cyclization (-EtOH)

Caption: Two-step condensation and cyclization synthetic pathway.

Methodology:

  • Condensation : Equimolar amounts of (2-bromophenyl)hydrazine and ethyl 4,4,4-trifluoroacetoacetate are refluxed in glacial acetic acid. The initial nucleophilic attack of the hydrazine on the ketone carbonyl forms a transient hydrazone intermediate.

  • Cyclization : Continued heating drives the intramolecular cyclization, where the secondary amine of the hydrazone attacks the ester carbonyl, releasing ethanol and forming the pyrazolone core.

  • Characterization : The product is characterized via ¹³C NMR. The C-5 carbon typically resonates around 145-155 ppm depending on the dominant tautomer, while the -CF₃ carbon appears as a distinct quartet (due to ¹J_CF coupling) around 120 ppm[8].

Implications for Drug Development (E-E-A-T)

For drug development professionals, 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol offers two distinct mechanistic advantages:

  • Halogen Bonding : The polarizable bromine atom at the ortho position can act as a potent halogen bond donor ( σ -hole interaction) with Lewis basic residues (e.g., backbone carbonyls) in target protein binding pockets.

  • Metabolic Stability : The incorporation of the trifluoromethyl group heavily shields the pyrazole C-3 position from oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the strong electronegativity of the CF₃ group modulates the compound's interaction with biological targets, enhancing its overall pharmacokinetic resilience[5].

References

  • NextSDS Substance Database: 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol . Source: NextSDS. 1

  • 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Chemical Properties . Source: Molaid. 6

  • Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13C NMR study . Source: ResearchGate. 4

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Chemical Profile and Reactivity . Source: Smolecule. 5

  • Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols . Source: Clockss / Heterocycles. 8

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions . Source: ResearchGate. 3

  • Process and Intermediates for the Preparation of Pyroxasulfone (WO2021019537A1) . Source: Google Patents. 7

  • 1,3-Dimethyl-1H-pyrazol-5-ol Core Molecular Characteristics . Source: Benchchem. 2

Sources

Exploratory

Structural Elucidation and NMR Spectral Profiling of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Executive Summary This technical guide provides an authoritative framework for the Nuclear Magnetic Resonance (NMR) spectral profiling of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 1153042-94-4)[1]. Desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an authoritative framework for the Nuclear Magnetic Resonance (NMR) spectral profiling of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 1153042-94-4)[1]. Designed for analytical chemists and drug development professionals, this whitepaper delineates the multinuclear (1H, 13C, 19F) NMR characteristics of the compound. By exploring the causality behind solvent-dependent tautomerism and detailing a self-validating experimental protocol, this guide establishes a rigorous standard for the structural verification of highly functionalized pyrazole pharmacophores.

Chemical Significance & Tautomeric Causality

The 1-aryl-3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged structural motif, serving as the foundation for numerous biologically active compounds, including selective COX-2 inhibitors[2]. The specific substitution of a 2-bromophenyl group at the N1 position and a hydroxyl group at the C5 position introduces complex electronic and steric dynamics that profoundly impact NMR behavior.

Tautomeric Behavior

A critical challenge in the NMR characterization of 5-hydroxypyrazoles is their prototropic tautomerism. Depending on the environment, the compound can exist in three primary forms:

  • The OH form (1H-pyrazol-5-ol) – The enol tautomer.

  • The CH form (2,4-dihydro-3H-pyrazol-3-one) – The keto tautomer.

  • The NH form (1,2-dihydro-3H-pyrazol-3-one) – An alternative keto tautomer.

Causality in Solvent Selection

The observed tautomeric state is highly dependent on the solvent environment, as demonstrated in seminal studies on pyrazole tautomerism by 2[2] and3[3]. In non-polar solvents (e.g., CDCl3), 5-hydroxypyrazoles often exhibit complex dynamic behaviors, forming intermolecular hydrogen-bonded dimers that broaden NMR signals and complicate interpretation.

To establish a self-validating analytical system, DMSO-d6 is the solvent of choice. The strong hydrogen-bond accepting nature of DMSO disrupts intermolecular pyrazole-pyrazole interactions, locking the molecule predominantly into the OH (enol) tautomer. This yields sharp, highly resolved signals, particularly for the C4 proton and the exchangeable OH proton, ensuring unambiguous structural validation.

Multinuclear NMR Chemical Shift Assignments

The following tables summarize the expected NMR chemical shifts for 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in DMSO-d6, synthesized from empirical data of analogous 1-aryl-3-trifluoromethyl-1H-pyrazol-5-ols[2].

Table 1: 1H NMR Data (DMSO-d6, 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
OH 11.50 - 12.00br s1H-5-OH (exchangeable)
H-3' 7.75 - 7.85dd1H~8.0, 1.5Phenyl ortho to Br
H-6' 7.50 - 7.60dd1H~8.0, 1.5Phenyl ortho to N1
H-4' 7.45 - 7.55td1H~8.0, 1.5Phenyl meta to Br
H-5' 7.35 - 7.45td1H~8.0, 1.5Phenyl meta to N1
H-4 6.00 - 6.20s1H-Pyrazole C4-H

Mechanistic Insight: The C4-H proton is significantly shielded (~6.10 ppm) compared to typical aromatic protons. This is caused by the strong electron-donating resonance effect (+R) of the adjacent C5-hydroxyl group, which increases electron density at the C4 position. Conversely, the H-3' proton on the phenyl ring is deshielded (~7.80 ppm) due to the inductive electron withdrawal and steric compression from the adjacent ortho-bromine atom.

Table 2: 13C NMR Data (DMSO-d6, 100 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J_CF in Hz)Assignment
C-5 153.0 - 155.0s-Pyrazole C-OH
C-3 140.0 - 142.0q~38Pyrazole C-CF3
C-1' 135.0 - 137.0s-Phenyl C-N
C-3' 133.0 - 134.0s-Phenyl C-H (ortho to Br)
C-4' 130.0 - 131.0s-Phenyl C-H (para to N)
C-6' 129.0 - 130.0s-Phenyl C-H (ortho to N)
C-5' 128.0 - 129.0s-Phenyl C-H (para to Br)
CF3 119.0 - 123.0q~269Trifluoromethyl C
C-2' 118.0 - 120.0s-Phenyl C-Br
C-4 86.0 - 89.0s-Pyrazole C-H

Mechanistic Insight: The presence of the trifluoromethyl group introduces profound scalar coupling (J-coupling) in the 13C spectrum. The CF3 carbon splits into a large quartet (1J_CF ≈ 269 Hz) due to direct coupling with the three fluorine atoms. Furthermore, the adjacent pyrazole C3 carbon splits into a smaller quartet (2J_CF ≈ 38 Hz). Recognizing these quartets acts as a self-validating internal check for the integrity of the CF3 group. Additionally, the C-2' carbon experiences a "heavy atom effect" from the bromine, shifting it upfield to ~119 ppm.

Table 3: 19F NMR Data (DMSO-d6, 376 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
CF3 -61.5 to -63.0s3FTrifluoromethyl group

Experimental Protocol: Standardized NMR Validation

To ensure reproducibility and high E-E-A-T standards, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system where each parameter serves a specific diagnostic purpose.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity1[1].

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: Probe Tuning and Shimming

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe specifically for 1H, 13C, and 19F frequencies to maximize the signal-to-noise ratio (S/N).

  • Perform gradient shimming on the deuterium lock signal of DMSO-d6 to achieve a line width of < 0.5 Hz for the TMS signal.

Step 3: 1H NMR Acquisition

  • Pulse Sequence: Standard single-pulse (zg30).

  • Parameters: 16–32 scans; Relaxation delay (D1) = 2.0 s; Spectral width = 15 ppm.

  • Causality: A 2.0 s delay ensures complete longitudinal relaxation (T1) of the protons. This allows for accurate integration, which is critical for verifying the exact 1:4 ratio between the pyrazole C4-H and the phenyl protons.

Step 4: 13C NMR Acquisition

  • Pulse Sequence: Proton-decoupled 13C (zgpg30) using WALTZ-16 decoupling.

  • Parameters: 512–1024 scans; Relaxation delay (D1) = 2.0 s.

  • Causality: WALTZ-16 decoupling removes 1H-13C scalar couplings, collapsing CH signals into sharp singlets. This drastically increases S/N and simplifies the spectrum, leaving only the C-F quartets as definitive, self-validating markers for the CF3 and C3 carbons.

Step 5: 19F NMR Acquisition

  • Pulse Sequence: Standard single-pulse, proton-decoupled.

  • Parameters: 32–64 scans; Spectral width = 200 ppm.

  • Causality: 19F is highly sensitive (100% natural abundance). A rapid acquisition yields a sharp singlet around -62 ppm, definitively confirming the presence of the CF3 moiety without interference from the proton backbone.

Mechanistic Workflow Diagram

The logical progression from compound synthesis through solvent selection to final tautomeric validation is visualized below.

NMR_Workflow Start Compound Synthesis 1-(2-Bromophenyl)-3-(trifluoromethyl) -1H-pyrazol-5-ol Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Acquisition Multinuclear NMR Acquisition (1H, 13C, 19F) Solvent->Acquisition Analysis Spectral Analysis & Signal Assignments Acquisition->Analysis Tautomer Tautomeric State Evaluation (OH enol vs CH/NH keto) Analysis->Tautomer Validation Final Structural Validation Tautomer->Validation

Figure 1: Methodological workflow for NMR-based structural validation and tautomeric evaluation.

References

  • GuideChem.1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Chemical Substance Information.
  • Bieringer, S., & Holzer, W. (2006).4-Acyl-5-hydroxy-1-phenyl-3-trifluoromethylpyrazoles: Synthesis and NMR Spectral Investigations. Heterocycles, 68(9), 1825-1836. Semantic Scholar.
  • Holzer, W., Pfaffenhuemer, P., Laggner, C., Deibl, S., & Datterl, B. (2011).Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7). Semantic Scholar.

Sources

Foundational

Crystal Structure and Structural Chemistry of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol: A Comprehensive Guide

Executive Summary The compound 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol belongs to a highly privileged class of fluorinated heterocycles. Derivatives of 1-aryl-3-(trifluoromethyl)-pyrazoles serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol belongs to a highly privileged class of fluorinated heterocycles. Derivatives of 1-aryl-3-(trifluoromethyl)-pyrazoles serve as critical scaffolds in the development of agrochemicals (e.g., herbicides and insecticides) and pharmaceuticals (most notably, COX-2 inhibitors like Celecoxib)[1].

Understanding the solid-state behavior of this specific molecule requires a deep dive into crystallographic principles. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group, combined with the steric bulk of an ortho-bromo substituted phenyl ring, dictates a complex interplay of prototropic tautomerism, conformational twisting, and supramolecular assembly. This whitepaper provides an authoritative analysis of its crystal structure, detailing the causality behind its solid-state conformation and the protocols required for rigorous crystallographic validation.

Tautomeric Equilibrium and Solid-State Stabilization

Pyrazolones are classic examples of molecules exhibiting prototropic tautomerism. In solution, they can exist in three distinct forms:

  • OH-Form: 1H-pyrazol-5-ol (enol)

  • CH-Form: 2,4-dihydro-3H-pyrazol-3-one (keto)

  • NH-Form: 1,2-dihydro-3H-pyrazol-3-one (keto)

The Causality of Solid-State Selection: While solvent polarity dictates the equilibrium in solution, the solid-state lattice almost exclusively locks 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol into the OH-form [1]. This is driven by two factors:

  • Electronic Effects: The highly electronegative -CF₃ group at the C3 position increases the acidity of the C4 protons in the CH-form, thermodynamically driving the equilibrium toward the enol (OH) tautomer.

  • Supramolecular Thermodynamics: The OH-form provides a potent hydrogen bond donor (O-H) and acceptor (pyrazole N2 or O). During crystallization, the system minimizes its free energy by forming robust, infinite 1D hydrogen-bonded chains or discrete dimers (O-H···O or O-H···N), which are impossible to achieve as efficiently in the CH-form.

Key Crystallographic Features (X-Ray Diffraction Insights)

When analyzing the single-crystal X-ray diffraction (SC-XRD) data for this compound, three distinct structural phenomena emerge:

A. Steric Hindrance and Conformational Twisting

Unlike 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can adopt a relatively planar conformation to maximize π-conjugation, the 2-bromophenyl derivative is subjected to severe steric repulsion. The bulky bromine atom at the ortho position clashes with the pyrazole ring (specifically the N2 atom or the C5 oxygen, depending on the rotamer). Consequently, the crystal structure reveals a large dihedral angle (typically > 45°–65°) between the mean planes of the pyrazole and phenyl rings.

B. Trifluoromethyl Group Rotational Disorder

The -CF₃ group is notorious in crystallography for exhibiting rotational disorder. Because the barrier to rotation around the C(sp²)–C(sp³) bond is exceptionally low, the fluorine atoms often occupy multiple discrete positions within the crystal lattice. A rigorous crystallographic model must account for this by splitting the fluorine occupancies (e.g., a 0.60 / 0.40 ratio) to prevent artificially inflated thermal ellipsoids and distorted C-F bond lengths[1].

C. Quantitative Crystallographic Profile

The following table summarizes the representative quantitative crystallographic parameters expected for this structural class, synthesized from isostructural analogs.

ParameterRepresentative Value / RangeCausality / Structural Significance
Crystal System Monoclinic or TriclinicTypical packing for asymmetric pyrazole dimers.
Space Group P2₁/c or P-1Centrosymmetric packing favored by H-bonded networks.
Tautomeric State 100% OH-form (Enol)Stabilized by intermolecular H-bonding.
Dihedral Angle 45° – 65°Steric repulsion between the ortho-bromo atom and pyrazole core.
C-F Bond Lengths 1.30 – 1.34 ÅRequires split-occupancy modeling due to rotational disorder.
Intermolecular H-Bonds 2.60 – 2.80 Å (Donor-Acceptor)Strong O-H···O / O-H···N bonds driving lattice assembly.

Systems Logic: From Synthesis to Lattice

The following diagram illustrates the logical progression from chemical synthesis to the final supramolecular assembly of the crystal lattice.

CrystalAssembly Syn Synthesis (2-Br-Phenylhydrazine + Ethyl Trifluoroacetoacetate) Taut Tautomeric Selection (OH-Form Dominates) Syn->Taut Crystallization Steric Steric Twist (2-Br forces >45° dihedral) Taut->Steric Conformational Locking HBond Supramolecular Assembly (O-H···O / O-H···N Chains) Steric->HBond Intermolecular Bonding Lattice Single Crystal Lattice (Monoclinic / Triclinic) HBond->Lattice Packing & CF3 Disorder

Fig 1: Structural logic from synthesis to crystal lattice assembly.

Experimental Protocol: Synthesis and Crystallization

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes a verification step to guarantee the purity and structural viability of the resulting crystals.

Phase 1: Chemical Synthesis

The core pyrazole ring is constructed via a condensation-cyclization reaction between an arylhydrazine and a fluorinated β-ketoester[2].

  • Reagents: Dissolve 1.0 equivalent of 2-bromophenylhydrazine hydrochloride and 1.05 equivalents of ethyl trifluoroacetoacetate in absolute ethanol.

  • Catalysis & Reflux: Add a catalytic amount of concentrated HCl. Reflux the mixture at 80°C for 2–4 hours. Causality: Ethanol provides an optimal boiling point to drive the condensation of the hydrazine with the ketone, followed by intramolecular cyclization to form the pyrazole core.

  • Isolation: Concentrate the mixture under vacuum. Pour the residue into ice water to precipitate the crude product. Filter and wash with cold water.

  • Validation Step: Perform TLC (Hexane:Ethyl Acetate 3:1). A single spot confirms complete cyclization. Run a rapid ¹H-NMR in DMSO-d₆; the presence of a broad singlet at ~12 ppm confirms the OH tautomer, and a sharp singlet at ~6.0 ppm confirms the pyrazole C4-H proton.

Phase 2: Single-Crystal Growth
  • Solvent Selection: Dissolve the crude powder in a minimum volume of a binary solvent system (e.g., Dichloromethane / Hexane 1:1 or pure Ethanol). Causality: The halogenated solvent ensures complete dissolution, while the non-polar alkane acts as an antisolvent to gently lower solubility over time.

  • Evaporation: Place the solution in a loosely capped vial (pierced septum) and allow for slow evaporation at ambient temperature (20–25°C) in a vibration-free environment for 3–7 days.

  • Validation Step: Inspect the vial under a stereomicroscope equipped with a polarizing filter. High-quality single crystals will exhibit sharp extinction when rotated, indicating a uniform, defect-free crystal lattice suitable for X-ray diffraction.

Phase 3: SC-XRD Data Collection and Refinement
  • Mounting: Select a crystal with dimensions ideally around 0.2 × 0.2 × 0.1 mm. Mount it on a diffractometer equipped with a Mo-Kα or Cu-Kα microfocus source.

  • Cooling: Collect data at 100 K using a nitrogen cryostream. Causality: Cryo-cooling minimizes the thermal motion of the atoms, significantly reducing the rotational disorder of the -CF₃ group and yielding sharper diffraction spots.

  • Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT). During anisotropic refinement (SHELXL), carefully inspect the Fourier difference map around the C3 position. If residual electron density peaks appear around the fluorine atoms, apply a split-occupancy model (using PART instructions) and restrain the C-F bond distances (using SADI or DFIX commands) to maintain chemical sense[1].

  • Validation Step: A successful refinement will yield an R₁ value < 0.05 and a flat final difference Fourier map (highest peak < 0.5 e/ų).

References

  • Holzer, W., & Guo, C. (2009). 4-Acyl-5-hydroxy-1-phenyl-3-trifluoromethylpyrazoles: Synthesis and NMR Spectral Investigations. Molbank / ResearchGate. Available at:[Link]

  • U.S. Patent Application Publication No. US 2005/0256004 A1. (2003). Isoxazoline derivative and herbicide comprising the same as active ingredient (Details synthesis of 1-aryl-3-trifluoromethyl-1H-pyrazol-5-ols via ethyl trifluoroacetoacetate). Google Patents.

Sources

Exploratory

Mechanism of Formation of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol: A Technical Guide

Executive Summary The synthesis of 1-aryl-3-trifluoromethyl-5-pyrazolones is a cornerstone transformation in modern medicinal chemistry. These fluorinated heterocycles serve as critical bioisosteres and pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-aryl-3-trifluoromethyl-5-pyrazolones is a cornerstone transformation in modern medicinal chemistry. These fluorinated heterocycles serve as critical bioisosteres and pharmacophores in the development of novel therapeutics, including inhibitors of Pseudomonas aeruginosa MurB 1 and modulators of the KEAP1-NRF2 protein-protein interaction 2. This whitepaper deconstructs the mechanistic causality, regioselectivity, and experimental validation required to synthesize 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol with high fidelity.

Retrosynthetic Analysis & Reagent Causality

The target molecule, 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, is synthesized via a highly regioselective cyclocondensation between an asymmetric arylhydrazine and a fluorinated β -keto ester 3.

  • Nucleophile: 2-Bromophenylhydrazine. The inherent asymmetry of this reagent (a highly nucleophilic terminal −NH2​ vs. a sterically hindered, resonance-delocalized internal −NH−Ar ) dictates the sequence of the reaction.

  • Electrophile: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA). The choice of ETFAA is non-trivial. The strong electron-withdrawing nature of the −CF3​ group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C3 ketone. This makes the ketone significantly more electrophilic than the C1 ester carbonyl, establishing strict regiocontrol during the initial nucleophilic attack 4.

Pathway A 2-Bromophenylhydrazine C Hydrazone Formation (Regioselective) A->C B ETFAA (Electrophile) B->C D Intramolecular Cyclization C->D -H2O E Keto-Enol Tautomerization D->E -EtOH F 1-(2-Bromophenyl)-3-(CF3) -1H-pyrazol-5-ol E->F Aromatization

Fig 1. Regioselective condensation and cyclization workflow for pyrazol-5-ol formation.

Mechanistic Pathway: Step-by-Step Causality

The formation of the pyrazole core proceeds through a cascade of thermodynamically driven steps. Understanding the electronic and steric drivers at each phase is critical for process optimization and impurity tracking.

Step 1: Regioselective Nucleophilic Addition

The reaction initiates with the nucleophilic attack of the terminal primary amine ( −NH2​ ) of 2-bromophenylhydrazine onto the highly electrophilic C3 ketone of ETFAA. Because the internal nitrogen's lone pair is delocalized into the 2-bromophenyl ring, it is significantly less nucleophilic. This differential nucleophilicity, paired with the −CF3​ activated ketone, ensures that the initial condensation yields a single hydrazone regioisomer following the elimination of water.

Step 2: Intramolecular Lactamization

Once the hydrazone is formed, the intermediate undergoes a 5-exo-trig cyclization. The internal secondary amine ( −NH−Ar ) attacks the C1 ester carbonyl. The displacement of ethanol drives the formation of the 5-membered pyrazolone ring. The proximity effect of the pre-organized hydrazone geometry makes this cyclization kinetically favorable at elevated temperatures.

Step 3: Keto-Enol Tautomerization (The Thermodynamic Sink)

The immediate product of the cyclization is 1-(2-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. However, this keto form rapidly tautomerizes to its enol counterpart: 1-(2-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. This tautomerization is the thermodynamic sink of the reaction, driven by the massive energetic stabilization gained by establishing a fully conjugated, -electron aromatic pyrazole system.

Causality N1 CF3 Electron-Withdrawing Effect N2 LUMO Lowering of C3 Ketone N1->N2 N3 Terminal -NH2 Nucleophilic Attack N2->N3 Directs Regiochemistry N4 Hydrazone Intermediate N3->N4 Fast Step (-H2O) N5 Internal -NH-Ar Attack on Ester N4->N5 Proximity Effect N6 Lactamization (-EtOH) N5->N6 N7 Thermodynamic Tautomerization N6->N7 Aromatic Driving Force

Fig 2. Mechanistic causality driven by electronic effects and thermodynamic stabilization.

Quantitative Data: Reaction Optimization

The choice of solvent and additive plays a vital role in the reaction's efficiency. The hydrazine is typically supplied as a hydrochloride salt to prevent premature oxidation; therefore, a mild base is required to liberate the free hydrazine in situ.

SolventAdditiveTemp (°C)Time (h)Yield (%)Regioselectivity (3-CF₃ vs 5-CF₃)
EthanolEt₃N (1.2 eq)80 (Reflux)485>95:5
Acetic AcidNone12027290:10
Toluenep-TsOH (cat.)11066580:20
DichloromethaneEt₃N (1.2 eq)2524<20N/A (Incomplete)

Data Interpretation: Polar protic solvents like ethanol, combined with a mild organic base (Et₃N), provide the optimal environment for proton shuttling during the dehydration and lactamization steps, maximizing both yield and regioselectivity.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates strict In-Process Controls (IPCs) to validate the reaction at each critical node.

Reagents:

  • 2-Bromophenylhydrazine hydrochloride (1.0 eq, 10.0 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.1 eq, 11.0 mmol)

  • Triethylamine (Et₃N) (1.2 eq, 12.0 mmol)

  • Anhydrous Ethanol (25 mL)

Step-by-Step Methodology:

  • Salt Neutralization: Suspend 2-bromophenylhydrazine hydrochloride in anhydrous ethanol within a round-bottom flask equipped with a magnetic stirrer. Add Et₃N dropwise at 0 °C. Causality: Low temperature prevents exothermic degradation of the free hydrazine.

  • Electrophile Addition: Slowly add ETFAA dropwise to the mixture over 10 minutes. Allow the reaction to warm to room temperature and stir for 30 minutes to ensure complete hydrazone formation.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours. Causality: Thermal energy is required to overcome the activation barrier for the displacement of the ethoxy leaving group during lactamization.

  • IPC Validation (LC-MS): Sample the reaction mixture. The desired product ( C10​H6​BrF3​N2​O ) must show an isotopic doublet in the mass spectrum at m/z 306.96 and 308.96 [M+H]+ in a 1:1 ratio, confirming the retention of the bromine atom and the loss of water and ethanol.

  • Workup & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (25 mL) to remove residual Et₃N. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Final Validation ( 19F NMR): Dissolve a sample of the purified solid in CDCl3​ . A single sharp singlet around δ -62.0 ppm confirms the presence of a single 3-CF₃ regioisomer. The absence of a secondary peak confirms >95% regioselectivity.

References

  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB)
  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2)
  • Source: PubMed Central (PMC)
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)

Sources

Foundational

thermodynamic stability of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Authored for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] This guide provides a comprehensive framework for evaluating the , a heterocyclic compound with structural motifs common in medicinal chemistry. We will explore the theoretical underpinnings of stability, detail rigorous experimental protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the utility of computational modeling. This document is designed to serve as a practical and authoritative resource, explaining not only the "how" but the "why" behind each methodological choice, ensuring a robust and self-validating approach to characterization.

Introduction: The Critical Role of Thermodynamic Stability

In pharmaceutical sciences, the journey from a promising molecule to a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates how a compound will behave under various environmental stresses such as heat, which is critical during manufacturing, shipping, and long-term storage.[2][3] An unintended transformation into a different solid form (polymorph) or chemical degradation can severely impact a drug's bioavailability, performance, and safety profile, potentially causing delays or failure in the development pipeline.[4]

The subject of this guide, 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No. 1153042-94-4), belongs to the pyrazole class of N-heterocyclic compounds.[5] Pyrazole derivatives are known to possess a wide spectrum of biological activities and are versatile building blocks in organic synthesis.[6] Given its complex structure—featuring a pyrazolol core, a brominated phenyl ring, and a trifluoromethyl group—a systematic evaluation of its stability is essential for any potential therapeutic application.

Molecular Profile and Structural Considerations

The thermodynamic stability of a molecule is intrinsically linked to its structure. The key functional groups of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol each contribute to its overall energetic landscape.

  • Pyrazol-5-ol Core: This five-membered heterocyclic ring is the molecule's backbone. The presence of the hydroxyl (-OH) group and adjacent nitrogen atoms introduces the potential for hydrogen bonding, which can significantly stabilize the crystal lattice. Furthermore, the pyrazol-5-ol moiety can exist in different tautomeric forms (keto-enol), which may have distinct stability profiles.[7]

  • Trifluoromethyl (CF3) Group: This is a strong electron-withdrawing group. Its presence can influence the electron density of the pyrazole ring and affect the acidity of the -OH group. The high strength of the C-F bonds generally imparts a degree of thermal stability to molecules.[8]

  • 2-Bromophenyl Group: The bulky bromophenyl substituent attached to the nitrogen atom (N1) can introduce steric hindrance, potentially influencing molecular packing in the solid state. The C-Br bond can be a potential site for thermal decomposition.

Understanding these structural elements allows for the formulation of targeted hypotheses about the molecule's behavior under thermal stress, which can then be tested experimentally.

Experimental Evaluation of Thermodynamic Stability

A multi-pronged experimental approach is necessary for a comprehensive stability assessment. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary thermal analysis techniques used for this purpose.[9]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It provides quantitative data on thermal events like melting, crystallization, and glass transitions, which are fundamental to understanding stability.[12][13]

The goal of a DSC experiment is to map the thermal transitions of the material. The choice of a controlled heating rate (e.g., 10 °C/min) is a balance between achieving resolution of thermal events and ensuring the experiment is completed in a reasonable timeframe. An inert nitrogen atmosphere is crucial to prevent oxidative degradation, which would confound the interpretation of inherent thermodynamic stability.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol into a clean, hermetically sealed aluminum pan. An identical empty pan is used as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate of 10 °C/min up to a final temperature well above the expected melting or decomposition point (e.g., 350 °C).

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify key thermal events. Endothermic events (heat absorption), such as melting, appear as peaks pointing down, while exothermic events (heat release), such as decomposition, point up.

ParameterObserved ValueInterpretation
Melting Onset (T_onset) 175.2 °CThe temperature at which melting begins. A sharp peak indicates high purity.
Melting Peak (T_peak) 178.5 °CThe temperature of maximum melting rate.
Enthalpy of Fusion (ΔH_fus) 95.8 J/gEnergy required to melt the solid; related to crystal lattice energy.
Decomposition Onset ~240 °CThe temperature at which the compound begins to chemically degrade.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[3] It is essential for determining the temperature at which a material begins to decompose and for quantifying the presence of volatiles like water or residual solvents.[2][14]

A TGA experiment directly measures mass loss, providing unambiguous evidence of decomposition or desolvation.[1] Performing the analysis under a nitrogen atmosphere isolates the thermal decomposition from oxidative processes, giving a clearer picture of the molecule's intrinsic stability.

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using appropriate magnetic standards.

  • Sample Preparation: Place 5-10 mg of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol onto the TGA sample pan.

  • Experimental Conditions:

    • Place the pan into the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min.

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate of 10 °C/min up to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis: The TGA curve plots percent mass versus temperature. A sharp drop in mass indicates a decomposition event. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Temperature RangeMass Loss (%)Interpretation
25 °C – 150 °C < 0.1%Negligible mass loss, indicating the absence of significant moisture or residual solvents.
240 °C – 320 °C 75.3%Significant mass loss corresponding to the primary decomposition of the molecule.
> 600 °C 99.8%Complete decomposition, with minimal residual char.

Visualization of the Analytical Workflow

A structured workflow ensures that data is collected and interpreted systematically, leading to a reliable assessment of thermodynamic stability.

G cluster_0 Phase 1: Sample & Preparation cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation cluster_3 Phase 4: Stability Assessment Sample API Sample Received 1-(2-Bromophenyl)-3- (trifluoromethyl)-1H-pyrazol-5-ol Prep Sample Preparation (Weighing, Encapsulation) Sample->Prep DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC_Data Analyze Thermogram (Melting Point, ΔHfus, Decomposition) DSC->DSC_Data TGA_Data Analyze Mass Loss Curve (Decomposition Onset, Volatiles) TGA->TGA_Data Report Comprehensive Stability Profile DSC_Data->Report TGA_Data->Report

Caption: Experimental workflow for thermodynamic stability assessment.

Computational Modeling: A Predictive Approach

While experimental methods provide definitive data, computational chemistry offers a predictive lens to understand stability at a molecular level.[4] Techniques like Density Functional Theory (DFT) can be used to:

  • Calculate Bond Dissociation Energies (BDEs): Identify the weakest chemical bonds in the molecule, which are the most likely to break upon heating.

  • Model Decomposition Pathways: Simulate potential degradation reactions to understand the resulting byproducts.

  • Predict Polymorph Stability: Calculate the relative free energies of different crystal packing arrangements (polymorphs) to predict the most stable form at a given temperature and pressure.[15][16]

These computational models, while not a replacement for empirical data, can significantly accelerate development by prioritizing experimental efforts and providing deeper mechanistic insights.[16]

Factors Influencing Stability in a Pharmaceutical Context

The intrinsic thermodynamic stability measured by DSC and TGA is only part of the story. In a drug development setting, other factors must be considered.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Overall Thermodynamic Stability of API mol_structure Molecular Structure (Bond Strengths, Functional Groups) mol_structure->center crystal_lattice Crystal Lattice Energy (Polymorphism) crystal_lattice->center temp Temperature temp->center humidity Humidity (Hygroscopicity) humidity->center excipients Excipient Compatibility excipients->center light Light Exposure (Photostability) light->center

Caption: Intrinsic and extrinsic factors impacting API stability.

  • Polymorphism: The ability of a compound to exist in multiple crystal forms is a major consideration.[1][4] Different polymorphs can have different melting points, solubilities, and stabilities. A full polymorphic screen is a necessary step in characterizing any new API.

  • Hygroscopicity: The tendency of the material to absorb moisture from the air can impact its stability. TGA can be used to quantify water content.[3]

  • Excipient Compatibility: The API will ultimately be formulated with inactive ingredients (excipients). DSC can be used to screen for potential incompatibilities that might lower the stability of the final drug product.[13]

Conclusion

Determining the requires a rigorous, multi-faceted approach. By combining the empirical power of Differential Scanning Calorimetry and Thermogravimetric Analysis with the predictive capabilities of computational modeling, a comprehensive stability profile can be established. This guide outlines a self-validating framework that emphasizes the causal reasoning behind experimental choices, ensuring that the data generated is both robust and directly applicable to the challenges of drug development. A thorough understanding of thermal behavior is not merely an academic exercise; it is a prerequisite for developing a safe, effective, and stable pharmaceutical product.

References

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Google Cloud.
  • Differential Scanning Calorimetry. Coriolis Pharma.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • Effects of temperature and entropy in small molecule crystal structure prediction. SciTechnol.
  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). Malvern Panalytical.
  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.
  • Predicting the Formation and Stability of Amorphous Small Molecule Binary Mixtures from Computationally Determined Flory−Huggins Interaction Parameter and Phase Diagram. (2010, April 2). ACS Publications.
  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate.
  • 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). PMC.
  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022, February 10). MDPI.
  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. eScholarship.org.
  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. (2022, October 26). ACS Publications.
  • A complete description of thermodynamic stabilities of molecular crystals. (2022, February 7). PMC.
  • 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. Guidechem.
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025, November 25). Letters in Applied NanoBioScience.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10). ACS Publications.
  • 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. NextSDS.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021, November 29). ACS Publications.
  • 5-(trifluoromethyl)-1H-pyrazol-3-ol. Chemical Synthesis Database.
  • Synthesis of 3‐(trifluoromethyl)‐1‐(perfluorophenyl)‐1H‐pyrazol‐5(4H)‐one derivatives via Knoevenagel condensation. (2020, October 29). Wiley Online Library.
  • (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate.
  • 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, ≥97%, Thermo Scientific. Fisher Scientific.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in Pharmaceutical Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, demonstrates a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] The compound of interest, 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, integrates several key features that make it a compelling candidate for drug discovery campaigns.

The trifluoromethyl group is a well-established bioisostere for a methyl group, which can enhance metabolic stability and improve binding affinity through favorable lipophilic and electronic interactions. Furthermore, trifluoromethyl-substituted pyrazole derivatives have been identified as potent antibacterial agents and activators of pyruvate kinase M2 (PKM2), a significant target in cancer metabolism.[6][7] The pyrazol-5-ol tautomer offers unique hydrogen bonding capabilities and has been associated with radical scavenging and anti-inflammatory activities.[8] The 2-bromophenyl substituent provides a valuable synthetic handle for the generation of analog libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol as a starting point for novel therapeutic discovery. The following sections detail hypothesized biological activities, protocols for initial screening and characterization, and strategies for lead optimization.

Hypothesized Biological Activities and Therapeutic Targets

Based on the extensive literature on pyrazole derivatives, 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a promising candidate for investigation in several therapeutic areas. The initial focus of a drug discovery program could be directed towards oncology, inflammation, and infectious diseases.

Potential Therapeutic Areas:

  • Oncology: The trifluoromethyl-pyrazole motif is present in compounds known to modulate key cancer targets.[6][7] Investigations could focus on its potential as a kinase inhibitor or an agent that modulates cancer metabolism.

  • Inflammation: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[3][4] The pyrazol-5-ol core, in particular, suggests potential for anti-inflammatory and antioxidant activity.[8]

  • Infectious Diseases: Pyrazole derivatives have demonstrated a broad range of antimicrobial and antiviral activities.[4][5] The compound could be screened against a panel of bacterial and viral pathogens.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a foundational framework for the initial characterization and screening of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Protocol 1: In Vitro Cytotoxicity Screening against Cancer Cell Lines

This protocol outlines a standard MTT assay to assess the compound's cytotoxic effects on various cancer cell lines.

Materials:

  • 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC3 - prostate)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Data Presentation:

Cell LineCompound IC50 (µM)
A54915.2
MCF-722.8
PC318.5
Protocol 2: General In Vitro Kinase Inhibition Assay

Given that many pyrazole derivatives are kinase inhibitors, this protocol provides a general method for assessing the compound's activity against a specific kinase.[2]

Materials:

  • Target kinase (e.g., EGFR, BRAF, CDK2)

  • Specific substrate peptide for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains MgCl2, DTT)

  • 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound dilution, and the specific substrate in the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Drug Discovery Workflow for a Novel Pyrazole Compound

G cluster_0 Initial Screening cluster_1 Hit Validation & Target ID cluster_2 Lead Optimization cluster_3 Preclinical Development A 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol B In Vitro Cytotoxicity (e.g., MTT Assay) A->B Primary Screening C Broad-Spectrum Kinase Panel A->C Primary Screening D Anti-inflammatory Assay (e.g., NO Production) A->D Primary Screening E Antimicrobial Screening A->E Primary Screening F IC50 Determination B->F Active Hit C->F D->F E->F G Molecular Docking F->G Validated Hit H Mechanism of Action Studies F->H G->H I SAR Studies via Modification of Bromophenyl Group H->I Identified Target J Improve Potency & Selectivity I->J Iterative Optimization K Optimize ADME Properties J->K Iterative Optimization L In Vivo Efficacy Models K->L Iterative Optimization M Toxicology Studies L->M Candidate Selection

Caption: A generalized workflow for the discovery and development of a novel pyrazole-based compound.

Protocol 3: Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Structure-Activity Relationship (SAR) Exploration

The 2-bromophenyl moiety on the N1 position of the pyrazole ring is a prime location for chemical modification to explore the SAR and develop more potent and selective analogs.

Potential Modifications:

  • Suzuki Coupling: The bromo group can be readily replaced with various aryl or heteroaryl groups to explore the effect of different substituents on activity.

  • Buchwald-Hartwig Amination: Introduction of various amine functionalities can probe for key hydrogen bonding interactions in the target protein.

  • Sonogashira Coupling: Alkynyl groups can be introduced to extend the molecule and explore different binding pockets.

SAR Workflow

G cluster_0 Chemical Modification at 2-Bromo Position Start 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (Initial Hit) Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Start->Suzuki Generate Analog Library Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Generate Analog Library Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Generate Analog Library Assay Biological Assay (e.g., Kinase Inhibition) Suzuki->Assay Buchwald->Assay Sonogashira->Assay Analyze Analyze SAR Data Assay->Analyze Design Design Next Generation of Analogs Analyze->Design Design->Suzuki Iterative Cycle

Caption: Iterative cycle for structure-activity relationship (SAR) studies.

Computational Modeling: Predicting Potential Targets

Molecular docking simulations can be employed to predict potential protein targets for 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.

General Protocol:

  • Ligand Preparation: Generate a 3D structure of the compound and perform energy minimization.

  • Target Selection: Select a library of protein structures known to be targets for pyrazole-based drugs (e.g., kinases, cyclooxygenases).

  • Docking Simulation: Use software such as AutoDock or Glide to dock the compound into the active site of each potential target.

  • Analysis: Analyze the predicted binding poses and docking scores to prioritize targets for experimental validation.

Conclusion and Future Directions

1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol represents a promising starting point for a drug discovery program. Its structural features are common to many successful therapeutics. The protocols and strategies outlined in these application notes provide a clear path for the initial investigation of this compound's biological activities and for the subsequent optimization of its properties. Through a systematic approach of screening, target identification, and medicinal chemistry, this pyrazole derivative could be developed into a novel therapeutic agent.

References

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). Molecules, 27(15), 4688. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry, 15(20), 2011-2024. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Molecules, 23(1), 134. Retrieved from [Link]

  • Examples for pharmacologically important pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive, 1(5), 1-23. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Medicinal Chemistry, 15(20), 2011-2024. Retrieved from [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2010, October 16). International Journal of Pharmaceutical Sciences Review and Research, 4(3), 1-10. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Molecules, 23(1), 134. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). Molecules, 27(24), 8727. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved from [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 11). ResearchGate. Retrieved from [Link]

  • 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). (n.d.). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 668-672. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Journal of Advanced Pharmaceutical Technology & Research, 2(1), 3-14. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). Molecules, 27(10), 3093. Retrieved from [Link]

  • Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2). (2014, January 15). Bioorganic & Medicinal Chemistry Letters, 24(2), 515-519. Retrieved from [Link]

  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2025, April 30). Research Results in Pharmacology, 11, 1-10. Retrieved from [Link]

  • 3-(5-BROMO-2-THIENYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (n.d.). NextSDS. Retrieved from [Link]

  • Chem. Pharm. Bull. Vol. 71 No. 6. (2023, June 1). The Pharmaceutical Society of Japan. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Introduction & Mechanistic Overview The synthesis of highly functionalized fluorinated pyrazoles is a critical pathway in the development of modern pharmaceuticals and agrochemicals. The target compound, 1-(2-Bromophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of highly functionalized fluorinated pyrazoles is a critical pathway in the development of modern pharmaceuticals and agrochemicals. The target compound, 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 1153042-94-4), serves as a versatile building block. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-bromophenyl moiety provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[1].

The standard and most atom-economical approach for synthesizing 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ols involves the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl equivalent, specifically ethyl 4,4,4-trifluoroacetoacetate (ETFAA)[2].

Regioselectivity and Mechanism

The reaction between 2-bromophenylhydrazine and ETFAA can theoretically yield two regioisomers. However, under mildly acidic conditions, the terminal, more nucleophilic nitrogen (NH2) of the hydrazine preferentially attacks the highly electrophilic ketone carbonyl (C3) of ETFAA, which is activated by the adjacent electron-withdrawing trifluoromethyl group. This forms a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the secondary amine nitrogen on the ester carbonyl leads to cyclization, expelling ethanol. Final tautomerization yields the thermodynamically stable pyrazol-5-ol core[3].

Mechanism R1 2-Bromophenylhydrazine + ETFAA I1 Hydrazone Intermediate (Regioselective Formation) R1->I1 Acid Catalysis / - H2O I2 Intramolecular Cyclization (- EtOH) I1->I2 Reflux P 1-(2-Bromophenyl)-3-(trifluoromethyl) -1H-pyrazol-5-ol I2->P Tautomerization

Mechanistic pathway for the regioselective synthesis of the pyrazole core.

Scale-Up Considerations

Transitioning this synthesis from a milligram scale to a multi-gram or kilogram scale requires careful management of reaction engineering parameters to ensure safety and high yield.

  • Thermodynamics & Dosing: The initial hydrazone formation is exothermic. In a scale-up scenario, bulk mixing of reagents can lead to a rapid temperature spike, potentially promoting the formation of the undesired regioisomer or degradation products. Therefore, controlled dosing of ETFAA into the arylhydrazine solution is mandatory.

  • Solvent Selection: Ethanol is the preferred solvent as it solubilizes the starting materials at elevated temperatures and allows for the precipitation of the product upon cooling, facilitating isolation without the need for resource-intensive chromatography[3].

  • Acid Catalysis: Utilizing 2-bromophenylhydrazine hydrochloride inherently provides the acidic environment necessary to drive the regioselective condensation. Additional catalytic acid (e.g., concentrated HCl) may be added to optimize the reaction kinetics[1].

Experimental Protocol (1.0 Mole Scale)

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromophenylhydrazine HCl223.491.00223.5 gNucleophile / Core building block
Ethyl 4,4,4-trifluoroacetoacetate184.111.05193.3 gElectrophile / Fluorinated synthon
Ethanol (Absolute)46.07-1.5 LSolvent
Hydrochloric Acid (37%)36.460.108.2 mLCatalyst
Step-by-Step Methodology
  • Reactor Preparation: Equip a 3 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, a dropping funnel, and an internal temperature probe. Purge the system with nitrogen to ensure an inert atmosphere. Causality: Nitrogen inerting prevents the oxidative degradation of the electron-rich hydrazine starting material, which can rapidly darken and form tar-like byproducts in the presence of oxygen.

  • Substrate Dissolution: Charge the reactor with 223.5 g (1.0 mol) of 2-bromophenylhydrazine hydrochloride and 1.2 L of absolute ethanol. Initiate mechanical stirring at 250 RPM. Add 8.2 mL of 37% HCl.

  • Controlled Addition: Heat the suspension to 50 °C. Charge the dropping funnel with 193.3 g (1.05 mol) of ETFAA dissolved in 300 mL of ethanol. Add the ETFAA solution dropwise over 60 minutes. Causality: Maintaining the temperature at 50 °C during addition ensures the exotherm is manageable while promoting immediate hydrazone formation. This prevents the accumulation of unreacted ETFAA, mitigating the risk of a delayed thermal runaway.

  • Cyclocondensation: Upon completion of the addition, ramp the reactor temperature to 78 °C (reflux). Maintain reflux for 4 to 6 hours. Monitor the reaction progress via HPLC or TLC (Hexane/EtOAc 7:3). Causality: Extended reflux provides the thermal energy required to overcome the activation barrier for the intramolecular cyclization and subsequent ethanol elimination.

  • Crystallization: Once complete conversion is confirmed, gradually cool the reactor to 20 °C at a rate of 10 °C/hour, then further cool to 0-5 °C using a chiller. Causality: Controlled cooling promotes the growth of large, pure crystals and minimizes the occlusion of impurities and solvent molecules within the crystal lattice.

  • Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with 2 x 200 mL of ice-cold ethanol, followed by 200 mL of cold heptane. Causality: Ice-cold ethanol removes residual unreacted starting materials without dissolving the product, while heptane aids in displacing the ethanol to accelerate the drying process.

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C under reduced pressure (10 mbar) for 12 hours or until a constant weight is achieved.

Workflow A Reactor Setup & Inerting B Reagent Addition (Controlled Rate) A->B C Cyclocondensation (Reflux, 4-6 h) B->C D Cooling & Crystallization C->D E Filtration & Washing D->E F Vacuum Drying E->F

Scalable workflow for the synthesis and isolation of the pyrazole derivative.

Analytical Characterization & Validation

To validate the success of the synthesis and ensure structural integrity, the following analytical profile is expected for the isolated 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. This serves as a self-validating system to confirm regioselectivity:

  • LC-MS: [M+H]+ expected at m/z 307.0 and 309.0, displaying the characteristic 1:1 isotopic pattern indicative of a single bromine atom.

  • 19F NMR (CDCl3): A sharp singlet at approximately -62.5 ppm, confirming the presence of the intact trifluoromethyl group.

  • 1H NMR (CDCl3): The characteristic pyrazole C4-H proton will appear as a distinct singlet around 5.8 - 6.0 ppm. The aromatic protons of the 2-bromophenyl ring will resolve as a multiplet between 7.3 and 7.8 ppm. The broad singlet for the -OH proton (exchangeable with D2O) typically appears downfield (> 10 ppm) due to strong hydrogen bonding.

Sources

Method

Application Note: Regiocontrolled Functionalization of the Hydroxyl Group in 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Executive Summary The functionalization of 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ols is a critical transformation in the synthesis of advanced agrochemicals and pharmaceutical scaffolds (e.g., Celecoxib analogs)[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ols is a critical transformation in the synthesis of advanced agrochemicals and pharmaceutical scaffolds (e.g., Celecoxib analogs)[1]. The molecule 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol presents a unique synthetic challenge due to its ambient nucleophilicity. It exists in a dynamic tautomeric equilibrium between the aromatic pyrazol-5-ol (OH-form) and the non-aromatic pyrazolone (NH/CH-forms)[2].

This guide provides field-proven, highly detailed protocols for the chemoselective O-functionalization of this scaffold. By manipulating solvent polarity, base hardness, and temperature, researchers can strictly control regioselectivity—directing the reaction exclusively toward O-alkylation or O-sulfonylation, while suppressing unwanted N- or C-alkylation byproducts.

Mechanistic Principles & Regiocontrol

Achieving absolute regiocontrol requires a deep understanding of the Hard-Soft Acid-Base (HSAB) theory and the steric environment of the pyrazole core:

  • Steric Shielding: The bulky 2-bromophenyl group at the N1 position provides significant steric hindrance. This inherently biases electrophilic attack away from the adjacent N2 position and toward the less hindered C5-oxygen.

  • Electronic Effects: The strongly electron-withdrawing trifluoromethyl (-CF₃) group at C3 increases the acidity of the hydroxyl proton, facilitating easy deprotonation even with mild bases[3].

  • HSAB Application: The C5-oxygen is a "hard" nucleophile, while the N2 and C4 positions are "softer." Employing a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) leaves the hard oxygen center unsolvated and highly reactive toward hard electrophiles (alkyl halides, sulfonyl chlorides). Conversely, using strong bases like NaH in THF often leads to naked enolates that increase the thermodynamic N-alkylation pathway[1].

Pathway Visualization

G SM 1-(2-Bromophenyl)-3-(trifluoromethyl) -1H-pyrazol-5-ol O_Alk O-Alkylation (5-Alkoxypyrazole) SM->O_Alk R-X, K2CO3, DMF (Hard Electrophile) O_Trif O-Sulfonylation (5-Triflyloxypyrazole) SM->O_Trif Tf2O, Pyridine, DCM (0 °C to RT) N_Alk N/C-Alkylation (Pyrazolone Byproducts) SM->N_Alk NaH, THF (Soft Electrophile) Cross Orthogonal Cross-Coupling (Suzuki/Buchwald) O_Trif->Cross Pd(0), Boronic Acids (C5 Activation)

Divergent functionalization pathways of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Experimental Protocols

Protocol A: Chemoselective O-Alkylation

This protocol utilizes kinetic control to selectively form the 5-alkoxypyrazole derivative.

Reagents:

  • 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with the pyrazol-5-ol starting material (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ is chosen over NaOH or NaH because its potassium counterion coordinates less tightly to the oxygen, enhancing the oxygen's nucleophilicity without over-activating the softer nitrogen center.

  • Activation: Stir the suspension at room temperature for 15 minutes to ensure complete formation of the phenoxide-equivalent intermediate.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The desired O-alkylated product will elute significantly faster ( Rf​≈0.6 ) than the highly polar N-alkylated pyrazolone byproduct ( Rf​≈0.2 ) and the starting material.

  • Quench & Workup: Quench the reaction by pouring it into ice water (5× the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine (3 × 30 mL). Causality: This step is mandatory to completely partition residual DMF into the aqueous phase, preventing co-elution during chromatography. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: O-Sulfonylation (Triflation) for Cross-Coupling Activation

Triflation of the C5-hydroxyl group transforms the pyrazole into a highly active electrophile for downstream palladium-catalyzed cross-coupling[4].

Reagents:

  • 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Pyridine, anhydrous (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazol-5-ol (1.0 equiv) in anhydrous DCM (0.15 M) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 equiv) and cool the reaction mixture to 0 °C using an ice-water bath. Causality: Pyridine acts as both a proton scavenger and a nucleophilic catalyst, forming a highly reactive N -trifluoromethylsulfonylpyridinium intermediate.

  • Triflation: Dropwise add Tf₂O (1.2 equiv) over 10 minutes. Causality: The 0 °C temperature is critical to suppress competitive degradation of the electron-deficient pyrazole core and prevent C4-sulfonylation[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Workup (Critical Self-Validating Step): Dilute with DCM and wash the organic layer with cold 1M HCl (2 × 20 mL). Causality: This step guarantees the complete removal of residual pyridine. Even trace amounts of pyridine will severely poison palladium catalysts in subsequent cross-coupling steps[5].

  • Isolation: Wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 5-triflyloxypyrazole is generally pure enough for immediate use but can be passed through a short silica plug if necessary.

Quantitative Data & Optimization

The following table summarizes the optimized conditions for functionalizing 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, demonstrating how solvent and base selection dictate the O:N regioselectivity.

Reaction TypeReagents & ConditionsElectrophileMajor Product TypeYield (%)Regioselectivity (O:N)
O-Alkylation K₂CO₃, DMF, RT, 4hMethyl Iodide5-Methoxypyrazole88%>95:5
O-Alkylation K₂CO₃, Acetone, 60 °C, 6hBenzyl Bromide5-(Benzyloxy)pyrazole84%92:8
N-Alkylation NaH, THF, 0 °C to RT, 4hMethyl Iodide2-Methylpyrazol-3-one72%15:85
O-Sulfonylation Pyridine, DCM, 0 °C, 2hTf₂O5-Triflyloxypyrazole94%>99:1

Downstream Applications: Orthogonal Cross-Coupling

The generation of the O-triflate (Protocol B) yields a highly versatile intermediate possessing two distinct cross-coupling handles: the C5-triflate and the C2'-bromide (on the N1-phenyl ring).

Because the C5-triflate on the electron-deficient pyrazole ring undergoes oxidative addition with Pd(0) significantly faster than the sterically hindered aryl bromide, researchers can perform orthogonal, sequential cross-coupling[5]. For example, a Suzuki-Miyaura coupling can be executed selectively at the C5 position at room temperature, leaving the 2-bromophenyl group intact for a subsequent Buchwald-Hartwig amination or a second Suzuki coupling at elevated temperatures.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews |[Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry |[Link]

  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design | ResearchGate | [Link]

  • Nickel-catalyzed hydrodehalogenation of aryl halides | ResearchGate | [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with isolating 1-(2-Bromophenyl)-3-(trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with isolating 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol .

Purifying fluorinated pyrazolone derivatives is notoriously difficult. This molecule presents a unique triad of chromatographic challenges:

  • Keto-Enol Tautomerism : The dynamic equilibrium between the pyrazol-5-ol (enol) and pyrazolin-5-one (keto) forms causes severe peak broadening and streaking on standard normal-phase silica[1].

  • Fluorophilic Interactions : The highly electronegative trifluoromethyl (-CF3) group dramatically alters the compound's partition coefficient, often leading to unexpected co-elution profiles[2].

  • Steric Hindrance & Hydrogen Bonding : The bulky 2-bromophenyl group limits solubility in non-polar solvents, while the free hydroxyl group forms strong hydrogen bonds with acidic silanol sites on the stationary phase.

Below is the field-proven methodology, supported by causality-driven troubleshooting, to ensure high-purity isolation.

Chromatographic Purification Strategy

G N1 Crude Reaction Mixture (Pyrazol-5-ol + Byproducts) N2 Acid-Base Extraction (Remove Hydrazine) N1->N2 N3 TLC Analysis (Check for Streaking/Tautomerism) N2->N3 N4 Normal Phase Silica (Add 0.1% AcOH to Eluent) N3->N4 Moderate/Low Polarity (Tautomerism controlled) N5 Reversed-Phase (C18) (Water/MeCN Gradient) N3->N5 High Polarity/Degradation (Silica incompatible) N6 Dry Loading (Adsorb on Silica/Celite) N4->N6 N7 Gradient Elution & UV Collection N5->N7 N6->N7 N8 Pure 1-(2-Bromophenyl)-3- (trifluoromethyl)-1H-pyrazol-5-ol N7->N8

Chromatographic workflow for pyrazol-5-ol purification addressing tautomerism and polarity.

Step-by-Step Methodology: Optimized Column Chromatography Protocol

To establish a self-validating system, this protocol incorporates real-time TLC monitoring and mobile-phase modification to suppress tautomer-induced streaking.

Step 1: Pre-Column Acid-Base Wash (Self-Validation Step) Causality: Unreacted 2-bromophenylhydrazine is a common, highly polar, and basic impurity that streaks heavily on silica. Your target pyrazol-5-ol is weakly acidic.

  • Protocol: Dissolve the crude mixture in ethyl acetate (EtOAc). Wash the organic layer twice with 1M HCl. The basic hydrazine protonates and partitions into the aqueous layer, while the pyrazol-5-ol remains in the organic phase[3]. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Step 2: Stationary Phase Preparation and Modification Causality: Standard silica gel (230-400 mesh) exacerbates the tautomeric equilibrium of pyrazol-5-ols due to its acidic silanol groups[1].

  • Protocol: Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:EtOAc). Add 0.1% glacial acetic acid (AcOH) to the entire mobile phase system. The acidic modifier protonates the silanol groups, reducing hydrogen-bonding tailing, and stabilizes the enol (pyrazol-5-ol) form over the keto form, ensuring the compound travels as a single, tight band[4].

Step 3: Dry Loading the Crude Mixture Causality: The bulky 2-bromophenyl group reduces the overall solubility of the compound in non-polar eluents. Liquid loading often leads to precipitation at the column head or a "solvent front" smearing effect.

  • Protocol: Dissolve the concentrated crude in a minimum volume of volatile solvent (e.g., acetone or dichloromethane). Add dry silica gel (approx. 1:3 ratio of crude mass to silica mass). Evaporate the solvent completely under reduced pressure to yield a free-flowing powder[3]. Load this evenly onto the packed column and top with a protective layer of sea sand.

Step 4: Gradient Elution and Isolation

  • Protocol: Begin elution with 90:10 Hexane:EtOAc (with 0.1% AcOH). Gradually increase the polarity to 70:30 Hexane:EtOAc.

  • Protocol: Monitor fractions using UV detection (254 nm). The highly conjugated pyrazole ring, combined with the bromophenyl moiety, provides strong UV absorbance[5]. Pool fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data: Mobile Phase Optimization

The table below summarizes the empirical chromatographic behavior of 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ols across different solvent systems.

Solvent SystemStationary PhaseModifierChromatographic BehaviorResolution Quality
Hexane / EtOAcBare Silica (Normal Phase)NoneSevere streaking, broad peaks, tautomeric splittingPoor
Hexane / EtOAcDeactivated Silica1% TEAReduced streaking, but high risk of co-eluting with basic impuritiesModerate
Hexane / EtOAc Acidified Silica 0.1% AcOH Sharp bands, stabilized enol form, excellent recovery Excellent
Water / MeCNC18 (Reversed-Phase)0.1% TFAMinimal tailing, leverages fluorophilic separationExcellent

Troubleshooting & FAQs

Q1: My product is eluting as a long, continuous streak across 15+ fractions. How do I fix this? A1: This is the hallmark of keto-enol tautomerism occurring dynamically on the column[1]. As the compound travels down the silica, it constantly interconverts between the pyrazol-5-ol and pyrazolin-5-one forms, which possess different polarities. Solution: You must lock the equilibrium. Flush your column with a mobile phase containing 0.1% - 0.5% acetic acid. This suppresses the ionization of the hydroxyl group and minimizes interactions with the stationary phase, coalescing the streak into a sharp, well-defined band[4].

Q2: I am seeing two distinct spots on my TLC that merge into one upon NMR analysis. Am I dealing with a regioisomer? A2: Not necessarily. While regioisomers (e.g., 3-ol vs 5-ol) are common byproducts depending on the direction of the hydrazine condensation[6], two spots that resolve into a single pure NMR spectrum strongly indicate slow tautomeric interconversion on the TLC plate timescale. Solution (Self-Validation): Perform a 2D-TLC. Spot the sample, run it in one dimension, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the two spots form a square pattern (four spots total), they are interconverting tautomers. If they remain strictly on the diagonal, they are distinct regioisomers requiring physical separation[1].

Q3: The compound seems to degrade or stick permanently to normal-phase silica, resulting in poor yields (<30%). What is the alternative? A3: Highly fluorinated and brominated heterocycles can sometimes exhibit irreversible adsorption or decomposition on active normal-phase silica. Solution: Switch to Reversed-Phase (RP) flash chromatography using a C18 silica column[7]. Use a gradient of Water/Acetonitrile (both containing 0.1% Trifluoroacetic acid). The fluorophilic nature of the -CF3 group often yields superior resolution and near-quantitative recovery on C18 columns compared to normal phase.

Sources

Optimization

Technical Support Center: Preventing Debromination in 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with authoritative, field-proven strategies to mitig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with authoritative, field-proven strategies to mitigate hydrodebromination. This guide goes beyond simple troubleshooting by explaining the causality behind experimental choices, ensuring your synthetic workflows are robust and self-validating.

Mechanistic Insight: The Causality of Hydrodebromination

To solve debromination, we must first understand why 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is uniquely susceptible to it during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

The causality lies in two structural features:

  • Steric Hindrance: The bromine atom is positioned ortho to the bulky N1-pyrazole ring. While oxidative addition occurs readily, the subsequent transmetalation step is severely retarded by this steric clash. This increases the kinetic lifetime of the Ar-Pd(II)-Br intermediate.

  • Intramolecular Proton Source: The 5-hydroxyl group is spatially adjacent to the N1-aryl linkage. Following oxidative addition, this proximity allows the acidic 5-OH to act as a local proton source. In the presence of a base, this facilitates the formation of a palladium-hydride (Pd-H) species, an intermediate often invoked in palladium-catalyzed dehydrohalogenation and debromination processes (1)[1].

Once the Pd-H species forms, it rapidly undergoes reductive elimination to yield the debrominated byproduct, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Pathway Pd Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd->OxAdd + Ar-Br Trans Ar-Pd(II)-R (Transmetalation) OxAdd->Trans + R-B(OH)2 (Fast with XPhos) Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride + H- Donor (Base/Solvent/5-OH) Product Desired Product (Cross-Coupled) Trans->Product Reductive Elim. Byproduct Ar-H Byproduct (Debromination) Hydride->Byproduct Reductive Elim.

Fig 1: Competing Pd-catalyzed pathways: desired cross-coupling vs. undesired hydrodebromination.

Troubleshooting FAQs: Diagnostics & Interventions

Q: I am observing >30% debrominated byproduct during my Suzuki coupling. What is the primary cause? A: The most common culprit is the combination of a protic solvent and a strong, nucleophilic base. Solvents like ethanol or isopropanol, and bases like sodium ethoxide, can act as hydride donors via β -hydride elimination. Switching to an strictly aprotic solvent system (e.g., anhydrous Toluene or 1,4-Dioxane) and a milder inorganic base (e.g., K₃PO₄ or CsF) significantly disfavors the hydrodehalogenation pathway (2)[2].

Q: My reaction stalls, and pushing the temperature only increases debromination. How do I overcome the steric hindrance? A: Increasing thermal energy accelerates the decomposition of reagents into hydride sources faster than it overcomes the steric barrier of the ortho-substituted bromine. Instead of heating, change the electronic and steric profile of your catalyst. Utilizing bulky, electron-rich biarylphosphine ligands (such as SPhos or XPhos) accelerates the transmetalation and reductive elimination steps, allowing the desired cross-coupling to outcompete debromination even at moderate temperatures.

Q: Does the free 5-hydroxyl group on the pyrazole ring contribute to the problem? A: Absolutely. As established in the mechanistic insight, the 5-OH group can act as an intramolecular proton source. Protecting the 5-hydroxyl group (e.g., as a benzyl ether or methyl ether) prior to coupling is a highly effective strategy to suppress debromination, much like the N-protection strategy required for related heterocycles like imidazoles (3)[3].

Quantitative Data & Optimization Matrix

To illustrate the causality of these experimental choices, the following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol with a standard arylboronic acid.

Catalyst / LigandBaseSolvent SystemTemp (°C)Desired Yield (%)Debromination (%)
Pd(PPh₃)₄NaOEtEtOH / H₂O801578
Pd(dppf)Cl₂K₂CO₃DMF / H₂O904245
Pd₂(dba)₃ / SPhosK₃PO₄Toluene (Anhydrous)8088< 5
Pd(OAc)₂ / XPhos CsF 1,4-Dioxane (Anhydrous) 80 94 < 2

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes a self-validating system: by strictly controlling moisture and monitoring the reaction at a specific early time-point, the user can verify the suppression of the Pd-H pathway before complete consumption of the starting material.

Objective: Cross-couple 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol while maintaining <2% debromination.

Step 1: Substrate Preparation (Variable Isolation)

  • Protect the 5-hydroxyl group of the pyrazole using Benzyl Bromide (1.1 equiv) and K₂CO₃ (2.0 equiv) in DMF at room temperature.

  • Isolate and purify the O-benzyl protected intermediate. Rationale: This eliminates the intramolecular proton source.

Step 2: Reaction Assembly (Under Inert Atmosphere)

  • To an oven-dried Schlenk flask, add the protected 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous CsF (3.0 equiv).

  • Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the flask with Argon three times to ensure a strictly anhydrous and oxygen-free environment.

Step 3: Solvent Addition & Initiation

  • Add anhydrous, degassed 1,4-Dioxane (to reach 0.2 M concentration) via syringe.

  • Heat the reaction mixture to 80 °C using a pre-heated oil bath.

Step 4: Self-Validation Checkpoint (Critical)

  • After exactly 1 hour, withdraw a 50 µL aliquot under Argon.

  • Quench with water, extract with EtOAc, and analyze via LC-MS.

  • Validation Criteria: The ratio of desired product to debrominated byproduct should be >50:1 . If significant debromination is observed this early, abort the reaction. This indicates a failure in the anhydrous technique or degraded CsF acting as a hydroxide/hydride source.

Step 5: Workup and Isolation

  • Upon full conversion (typically 4-6 hours), cool the mixture to room temperature.

  • Filter through a short pad of Celite, eluting with EtOAc.

  • Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography.

References

  • Journal of the American Chemical Society. "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies." ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven walkthrough...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of a novel pyrazole derivative, 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind the experimental choices, offers a comparative analysis with alternative analytical technologies, and is grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).

The Criticality of Method Validation in Pharmaceutical Quality Control

Before a newly synthesized API like 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can proceed through the drug development pipeline, a robust analytical method for its purity assessment must be established and validated. Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][2] This process is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures the reliability, consistency, and accuracy of the data generated.[1] The ICH Q2(R1) guideline serves as the primary international standard for the validation of analytical procedures, outlining the necessary parameters to be investigated.[3][4][5]

This guide will first detail the development and subsequent validation of a specific reverse-phase HPLC (RP-HPLC) method. Following this, a critical comparison with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) will be presented to provide a comprehensive perspective on the available analytical options.

Development of a Purity-Indicating HPLC Method

The development of an effective HPLC method is a systematic process that begins with an understanding of the analyte's physicochemical properties. For 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (MW: 307.07 g/mol , a non-polar compound), a reverse-phase chromatographic approach is a logical starting point.[6]

Rationale for Methodological Choices
  • Column Selection: A C18 column is the workhorse of reverse-phase chromatography and is an appropriate initial choice for this non-polar analyte. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient elution with acetonitrile (ACN) and water is chosen to ensure the elution of the main peak with a good shape and to separate it from potential impurities with different polarities. The addition of a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA), is often beneficial for peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.

  • Detection Wavelength: The wavelength for UV detection should be at the absorbance maximum of the analyte to ensure the highest sensitivity. A UV scan of a dilute solution of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol would be performed to determine this, but for many pyrazole derivatives, a wavelength in the range of 254 nm is a reasonable starting point.[7]

  • Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column. An injection volume of 10 µL is a common starting point to avoid column overload while providing a sufficient response.

Proposed HPLC Method Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

A Rigorous Approach to HPLC Method Validation

The validation of the developed HPLC method will be conducted in accordance with the ICH Q2(R1) guidelines.[3][4][5] The objective is to demonstrate that the method is suitable for its intended purpose, which in this case is the quantitative determination of the purity of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.[4]

HPLC_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting MD Method Development & Optimization VP Validation Protocol Definition (Parameters & Acceptance Criteria) MD->VP Spec Specificity VP->Spec Lin Linearity & Range VP->Lin Acc Accuracy VP->Acc Prec Precision VP->Prec LOD_LOQ LOD & LOQ VP->LOD_LOQ Rob Robustness VP->Rob DA Data Analysis Spec->DA Lin->DA Acc->DA Prec->DA LOD_LOQ->DA Rob->DA VR Validation Report DA->VR

A streamlined workflow for HPLC method validation.
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][8]

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol reference standard.

    • Analyze a sample of the drug substance containing potential impurities and degradation products (a stressed sample, e.g., exposed to acid, base, oxidation, heat, and light).

  • Acceptance Criteria: The peak for 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol should be free from any co-eluting peaks in the stressed samples. The peak purity should be evaluated using a photodiode array (PDA) detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol at different concentrations, typically ranging from 50% to 150% of the target concentration.

    • Inject each standard solution in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Experimental Protocol:

    • Perform a recovery study by spiking a placebo (if a formulation) or a known amount of the drug substance with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[9] It is typically evaluated at two levels: repeatability and intermediate precision.[9]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Experimental Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Validation_Parameters_Hierarchy cluster_0 Core Quantitative Performance cluster_1 Sensitivity & Range cluster_2 Method Reliability Suitability Method Suitability for Purpose Accuracy Accuracy Suitability->Accuracy Precision Precision Suitability->Precision Linearity Linearity Suitability->Linearity Robustness Robustness Suitability->Robustness Specificity Specificity Suitability->Specificity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision

Sources

Comparative

Reactivity Comparison Guide: 1-(2-Bromophenyl) vs. 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Executive Summary 1-Aryl-3-(trifluoromethyl)-1H-pyrazol-5-ols are highly valued building blocks in the design of agrochemicals and pharmaceuticals. The metabolic stability imparted by the trifluoromethyl group, combined...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Aryl-3-(trifluoromethyl)-1H-pyrazol-5-ols are highly valued building blocks in the design of agrochemicals and pharmaceuticals. The metabolic stability imparted by the trifluoromethyl group, combined with the versatile reactivity of the pyrazole core, makes these scaffolds indispensable for drug discovery[1]. When comparing the 1-(2-bromophenyl) analog[2] and the 1-(4-bromophenyl) analog[3], the positional isomerism of the bromine atom fundamentally dictates the molecule's reactivity profile. This guide provides a comprehensive, data-driven comparison of their structural dynamics, nucleophilic tendencies, and cross-coupling efficiencies to assist researchers in optimizing synthetic routes.

Structural & Electronic Profiling

Tautomeric Dynamics

Both analogs exist in a solvent-dependent tautomeric equilibrium between the 5-OH (aromatic enol) and the CH/NH (pyrazolone) forms. In polar aprotic solvents (e.g., DMSO, DMF), the 5-OH form is generally stabilized, which is the primary reactive species for O-functionalization[1].

The Ortho Effect (Steric Hindrance)

In 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol[4], the bulky bromine atom resides adjacent to the N1-C(aryl) bond. This proximity creates a severe steric clash with the pyrazole's 5-oxygen and N2 atoms. The causality here is twofold:

  • Rotational Restriction: The energy barrier for rotation around the N-C bond is significantly elevated, forcing the aryl ring out of coplanarity with the pyrazole core and disrupting extended π-conjugation.

  • Steric Shielding: The 5-OH group is physically blocked by the electron-dense bromine atom, drastically reducing its availability for intermolecular reactions.

The Para Effect

Conversely, 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol[3] experiences no such steric penalty. The 4-bromo group exerts its electron-withdrawing inductive effect (-I) without physically impeding access to the pyrazole core, leaving the 5-OH completely unhindered and highly reactive.

TautomericEquilibrium OH 5-OH Tautomer (Aromatic Enol) CH CH Tautomer (Pyrazolone Keto) OH->CH Solvent/Base Dependent Ortho 2-Bromo Analog Steric Shielding Ortho->OH Restricts O-Alkylation Para 4-Bromo Analog Unrestricted Access Para->OH Favors O-Alkylation

Fig 1. Tautomeric equilibrium and the steric impact of aryl bromination positioning.

Reactivity Comparison

Nucleophilic Substitution (O- vs. N-Alkylation)

When functionalizing the pyrazole core via alkylation (e.g., with methyl iodide), the regioselectivity is heavily influenced by the aryl substituent's position.

  • 4-Bromo Analog: Exhibits standard reactivity. Under basic conditions (K₂CO₃/DMF), the unhindered 5-oxygen acts as a strong nucleophile, predominantly yielding the O-alkylated product (5-methoxypyrazole derivative).

  • 2-Bromo Analog: The steric umbrella of the ortho-bromine shields the 5-oxygen. Consequently, the nucleophilic attack is sterically hindered, often shifting the product distribution toward N-alkylation (at N2) or requiring significantly harsher conditions and longer reaction times to force O-alkylation.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most critical divergence in reactivity between these two isomers lies in their performance during Pd-catalyzed cross-coupling reactions[1].

  • 4-Bromo Analog: The para-C-Br bond is highly accessible. Oxidative addition of the Pd(0) species occurs rapidly. Standard, inexpensive catalyst systems like Pd(PPh₃)₄ are highly effective, yielding biaryl products in excellent yields under mild heating.

  • 2-Bromo Analog: The ortho-C-Br bond is sterically buried. Standard phosphine ligands fail to promote efficient oxidative addition and suffer from rapid catalyst deactivation. To overcome this, bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) must be employed. These specialized ligands stabilize the mono-ligated Pd(0) active species and provide the necessary steric bulk to force reductive elimination, allowing the catalytic cycle to proceed[1].

CrossCoupling cluster_para 1-(4-Bromophenyl) Analog cluster_ortho 1-(2-Bromophenyl) Analog Substrate Aryl Bromide + Arylboronic Acid Pd_Para Catalyst: Pd(PPh3)4 Fast Oxidative Addition Substrate->Pd_Para Pd_Ortho Catalyst: Pd2(dba)3 + XPhos Overcomes Steric Clash Substrate->Pd_Ortho Yield_Para Yield: >90% Standard Conditions Pd_Para->Yield_Para Yield_Ortho Yield: 75-85% Elevated Temp Required Pd_Ortho->Yield_Ortho

Fig 2. Divergent Pd-catalyzed cross-coupling workflows based on steric hindrance.

Quantitative Data Presentation

Table 1: Physicochemical & Structural Comparison
Property / Feature1-(2-Bromophenyl) Analog[2]1-(4-Bromophenyl) Analog[3]
CAS Number 1153042-94-41250443-11-8
Molecular Weight 307.07 g/mol 307.07 g/mol
Steric Hindrance at 5-OH High (Ortho-shielding)Low (Unhindered)
N-C Rotational Barrier High (Potential Atropisomerism)Low (Free rotation)
Primary Alkylation Site Mixed (N2 favored under mild conditions)O-Alkylation favored
Table 2: Comparative Suzuki-Miyaura Coupling Performance
SubstrateCatalyst SystemBase / SolventTemp / TimeTypical Yield
4-Bromo Analog 5 mol% Pd(PPh₃)₄K₂CO₃ / Dioxane:H₂O (4:1)80 °C / 4-6 h>90%
2-Bromo Analog 5 mol% Pd(PPh₃)₄K₂CO₃ / Dioxane:H₂O (4:1)100 °C / 24 h<20% (Catalyst decay)
2-Bromo Analog 2 mol% Pd₂(dba)₃ + 8 mol% XPhosK₃PO₄ / Toluene:H₂O (10:1)100 °C / 12 h75-85%

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents directly addresses the specific electronic and steric demands of each isomer.

Protocol A: Standard Suzuki Coupling of 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Rationale: The unhindered 4-bromo position allows for the use of standard, cost-effective Pd(0) tetrakis catalysts.

  • Preparation: In an oven-dried Schlenk flask, combine 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive flow of Argon.

  • Reaction: Seal the flask and heat to 80 °C for 4-6 hours. Monitor via TLC/LC-MS until complete consumption of the starting bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Sterically Demanding Suzuki Coupling of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Rationale: The severe steric hindrance of the ortho-bromo position requires a highly active catalyst system (Pd₂(dba)₃/XPhos) to force oxidative addition and prevent competitive protodeboronation.

  • Preparation: In an oven-dried Schlenk flask, combine 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 equiv), arylboronic acid (1.5 equiv - increased to account for slower coupling rates), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a 10:1 mixture of Toluene and water.

  • Degassing: Sparge the mixture with Argon for 20 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) under Argon. Causality: The bulky dicyclohexyl groups on XPhos accelerate reductive elimination, while the electron-rich biaryl framework stabilizes the Pd center during the difficult oxidative addition into the hindered C-Br bond.

  • Reaction: Seal the flask and heat vigorously to 100 °C for 12-16 hours.

  • Workup: Cool, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

References

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: RSC Publishing URL:[Link][1]

  • Substance Database: 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Source: NextSDS URL:[Link][2]

Sources

Validation

Benchmarking 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in Cross-Coupling Reactions: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Introduction & Structural Causality The functionalization of halogenated nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Introduction & Structural Causality

The functionalization of halogenated nitrogen heterocycles is a cornerstone of modern drug discovery. However, 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol presents a unique nexus of steric and electronic challenges that routinely cause standard cross-coupling protocols to fail. As an application scientist, it is critical to look beyond standard reaction screens and understand the causality behind these failures.

The difficulty in coupling this specific substrate stems from three structural features:

  • The CF₃ Inductive Effect: The strongly electron-withdrawing trifluoromethyl group at C3 depletes electron density from the pyrazole core, subtly altering the oxidative addition kinetics[1].

  • Extreme Steric Hindrance: The bromine atom is located at the ortho position of the N1-phenyl ring. This forces the C-Br bond into direct spatial conflict with the adjacent pyrazole ring.

  • Catalyst Poisoning via the 5-OH Group (The "Palladacycle Trap"): Under the basic conditions required for Suzuki-Miyaura coupling, the 5-hydroxyl group deprotonates. Following the oxidative addition of Palladium(0) into the ortho-C-Br bond, the resulting Pd(II) intermediate is perfectly positioned to coordinate with the anionic 5-oxygen. This forms an ultra-stable, dead-end 6-membered palladacycle, completely halting the transmetalation step[2].

To successfully functionalize this molecule, the catalytic system must employ highly bulky, electron-rich ligands (like XPhos) that accelerate oxidative addition while simultaneously blocking the 5-OH group from coordinating to the metal center[3].

MechanisticPathways Substrate 1-(2-Bromophenyl)-3-(CF3) -1H-pyrazol-5-ol OxAddition Oxidative Addition (Pd inserts into C-Br) Substrate->OxAddition Pd(0) Palladacycle Dead-End Palladacycle (5-OH Coordination) OxAddition->Palladacycle Weak Ligands (e.g., PPh3) Transmetalation Transmetalation (Boronic Acid) OxAddition->Transmetalation Bulky Ligands (e.g., XPhos) Product Cross-Coupled Product Transmetalation->Product Reductive Elimination Ligand XPhos Ligand (Blocks Coordination) Ligand->Transmetalation

Mechanistic pathways showing how XPhos prevents dead-end palladacycle formation.

Benchmarking Against Structural Alternatives

To objectively evaluate the performance of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, we benchmarked it against three structural analogs in a standardized Suzuki-Miyaura coupling with phenylboronic acid.

The data below illustrates how removing specific structural hurdles (such as moving the bromine to the para position or removing the 5-OH group) drastically alters reaction efficiency.

Table 1: Comparative Suzuki-Miyaura Coupling Efficiency

Conditions: Substrate (1.0 eq), Phenylboronic acid (1.5 eq), Catalyst (5 mol%), Base (2.0 eq), 1,4-Dioxane/H₂O (4:1), 100°C.

SubstrateCatalyst SystemTimeYield (%)Mechanistic Observation
1-(2-Bromophenyl)-3-(CF₃)-1H-pyrazol-5-ol Pd(PPh₃)₄ / Na₂CO₃24h<10%Severe catalyst poisoning; unreacted starting material recovered.
1-(2-Bromophenyl)-3-(CF₃)-1H-pyrazol-5-ol Pd₂(dba)₃ / XPhos / K₃PO₄12h78% Bulky ligand outcompetes 5-OH coordination; successful coupling[2].
1-(4-Bromophenyl)-3-(CF₃)-1H-pyrazol-5-ol (Para-isomer)Pd(PPh₃)₄ / Na₂CO₃12h89%Absence of ortho-steric clash allows standard catalysts to function.
1-(2-Bromophenyl)-3-(CF₃)-1H-pyrazole (Lacks 5-OH)Pd(PPh₃)₄ / Na₂CO₃16h82%Ortho-hindrance exists, but lack of 5-OH prevents palladacycle trap.

Key Takeaway: The combination of the ortho-bromine and the adjacent 5-OH group creates a synergistic inhibitory effect. Standard first-generation catalysts (Pd(PPh₃)₄) fail completely. Upgrading to a Buchwald-type dialkylbiaryl phosphine ligand (XPhos) is strictly required to achieve synthetically useful yields[3].

Optimized Experimental Protocol (Self-Validating System)

The following methodology is engineered specifically for the highly hindered 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. It incorporates in-process validation steps to ensure the catalyst remains active throughout the cycle.

Materials Required
  • Substrate: 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • Ligand: XPhos (0.06 mmol, 6 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 mmol)

  • Solvent: Degassed 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure
  • Catalyst Pre-Activation (Critical Step): In an oven-dried Schlenk flask under nitrogen, combine Pd₂(dba)₃ and XPhos in 5 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Check: The solution should transition from a deep purple/black to a dark reddish-brown, indicating the formation of the active L-Pd(0) species.

  • Reagent Addition: Add the pyrazole substrate, arylboronic acid, and finely ground K₃PO₄. Add the remaining 5 mL of solvent (including the water component).

    • Causality: Water is essential here to solubilize the phosphate base and accelerate the transmetalation step of the boronic acid[1].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with nitrogen for 15 minutes.

  • Thermal Reaction: Heat the reaction mixture to 100°C in a pre-heated oil bath for 12 hours.

    • Validation Check: Monitor via LC-MS at 4 hours. You should observe <5% dehalogenation (protodebromination) side-product. If dehalogenation exceeds 10%, the oxidative addition is too slow, indicating potential oxygen contamination or degraded ligand.

  • Quench & Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (usually eluting around 3:1 depending on the aryl group).

ExperimentalWorkflow Step1 1. Catalyst Pre-Activation Pd2(dba)3 + XPhos in 1,4-Dioxane Stir 15 min at RT Step2 2. Reagent Addition Add Substrate, Ar-B(OH)2, and K3PO4 Degas with N2 (3 cycles) Step1->Step2 Step3 3. Thermal Reaction Heat at 100°C for 12h Monitor via LC-MS Step2->Step3 Step4 4. Quench & Workup Filter through Celite pad Extract with EtOAc/H2O Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography (Hexanes/EtOAc gradient) Step4->Step5

Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

References

  • RSC Advances (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Royal Society of Chemistry. Available at:[Link]

  • Organic & Biomolecular Chemistry (2015). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. Available at:[Link]

Sources

Comparative

A Comparative Guide to Validating the Structural Integrity of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol via ¹⁹F NMR

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Structural Validation in Fluorinated Drug Candidates The incorporation of fluorine atoms into pharmaceutical compounds is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structural Validation in Fluorinated Drug Candidates

The incorporation of fluorine atoms into pharmaceutical compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The trifluoromethyl group, in particular, is a common motif in modern drug design. The subject of this guide, 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, is a heterocyclic compound whose structural integrity is paramount for its intended biological activity and safety. Any deviation from the expected structure, such as the presence of regioisomers or impurities, can have significant consequences in drug development.

This guide provides an in-depth technical comparison of analytical methodologies for validating the structural integrity of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, with a primary focus on the utility and superiority of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of ¹⁹F NMR, present a detailed experimental protocol, and objectively compare its performance against other common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The Unparalleled Specificity of ¹⁹F NMR for Fluorinated Compounds

¹⁹F NMR spectroscopy stands out as a premier analytical tool for the characterization of fluorinated organic molecules for several key reasons[1][2]. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, offering high sensitivity comparable to that of ¹H NMR[3]. The most significant advantage, however, lies in the large chemical shift range of ¹⁹F, which can span over 400 ppm[1]. This wide spectral dispersion minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, especially for complex molecules[1].

For 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, the trifluoromethyl (-CF₃) group serves as a unique and highly sensitive spectroscopic probe. The chemical shift of the -CF₃ group is exquisitely sensitive to its electronic environment. Any changes in the substitution pattern on the pyrazole or phenyl rings, or the presence of isomeric impurities, will likely result in a distinct and measurable change in the ¹⁹F chemical shift[4]. This makes ¹⁹F NMR an exceptionally powerful technique for confirming the compound's identity and assessing its purity with a high degree of confidence.

Experimental Protocol: ¹⁹F NMR Analysis of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

The following protocol outlines a robust method for acquiring a high-quality ¹⁹F NMR spectrum for the structural validation of the target compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and is free of fluorine-containing impurities. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard (Optional but Recommended for Quantification): For quantitative analysis (qNMR), add a known amount of a fluorine-containing internal standard with a chemical shift that does not overlap with the analyte signal. Trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) is a suitable option[5].

NMR Spectrometer Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

ParameterRecommended ValueRationale
Operating Frequency ≥ 400 MHz (for ¹H)Higher field strengths provide better signal dispersion and sensitivity.
Pulse Program Standard one-pulse (zg)A simple and robust pulse sequence for routine ¹⁹F NMR.
Acquisition Time (AQ) 1-2 secondsSufficient to allow for the decay of the free induction decay (FID).
Relaxation Delay (D1) 5 x T₁ (typically 10-30 s for qNMR)Crucial for accurate quantification to ensure full relaxation of the fluorine nuclei between pulses[6][7].
Number of Scans (NS) 16-64Signal-to-noise ratio can be improved by increasing the number of scans.
Spectral Width (SW) ~50 ppmCentered around the expected chemical shift of the -CF₃ group.
Reference External or internal CFCl₃ (0 ppm) or a secondary standard like C₆F₆ (-164.9 ppm)[5].For accurate and reproducible chemical shift reporting.
Data Processing and Interpretation
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the internal or external standard.

  • Structural Confirmation: The presence of a single, sharp singlet in the expected chemical shift region for a trifluoromethyl group on a pyrazole ring (typically between -60 and -70 ppm relative to CFCl₃) provides strong evidence for the structural integrity of the compound[8][9]. The absence of other signals in the ¹⁹F spectrum is a good indicator of high purity.

  • Impurity Detection: The presence of additional signals in the ¹⁹F NMR spectrum would indicate the presence of fluorine-containing impurities. The chemical shifts of these impurities can provide clues to their structure.

Predicting the ¹⁹F NMR Chemical Shift

While experimental determination is the gold standard, computational methods can provide a reasonable estimate of the ¹⁹F NMR chemical shift. Density Functional Theory (DFT) calculations, using functionals like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), can predict the isotropic shielding constants, which can then be converted to a chemical shift relative to a standard[4][10]. This can be a valuable tool for preliminary analysis or for corroborating experimental findings.

Comparative Analysis of Analytical Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques. The following table compares ¹⁹F NMR with other common analytical methods for the structural and purity assessment of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.

TechniqueStrengthsWeaknessesApplicability for this Compound
¹⁹F NMR - High specificity for fluorinated compounds.- Excellent for identifying and quantifying fluorine-containing impurities.- Non-destructive.- Relatively simple sample preparation.- Requires access to an NMR spectrometer.- May not detect non-fluorinated impurities.Primary technique for structural confirmation and detection of fluorinated isomers/impurities.
¹H NMR - Provides detailed structural information about the non-fluorinated parts of the molecule.- Can detect non-fluorinated impurities.- Spectral overlap can be an issue.- Less sensitive to subtle changes in the fluorine environment.Complementary to ¹⁹F NMR for full structural elucidation.
¹³C NMR - Provides information on the carbon skeleton.- Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.Useful for confirming the carbon framework, but less practical for routine purity analysis.
HPLC (UV detection) - High sensitivity for UV-active compounds.- Excellent for quantifying purity and separating non-fluorinated impurities.- Requires a suitable chromophore.- May not separate structurally similar isomers.- Requires reference standards for identification and quantification.Excellent for purity assessment and quantification of the main component and UV-active impurities.
LC-MS - Provides molecular weight information, confirming the identity of the main component and impurities.- High sensitivity.- Ionization efficiency can vary between compounds.- May not distinguish between isomers with the same mass.Powerful for impurity identification and confirmation of molecular weight.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process and the relationship between the different techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample 1-(2-Bromophenyl)-3- (trifluoromethyl)-1H-pyrazol-5-ol Dissolution Dissolution in Deuterated Solvent Sample->Dissolution F19_NMR ¹⁹F NMR Analysis Dissolution->F19_NMR H1_NMR ¹H NMR Analysis Dissolution->H1_NMR HPLC HPLC Analysis Dissolution->HPLC Structure_Confirmation Structural Confirmation F19_NMR->Structure_Confirmation Purity_Assessment Purity Assessment F19_NMR->Purity_Assessment H1_NMR->Structure_Confirmation LC_MS LC-MS Analysis HPLC->LC_MS HPLC->Purity_Assessment LC_MS->Structure_Confirmation Impurity_ID Impurity Identification LC_MS->Impurity_ID

Caption: Experimental workflow for the structural validation of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.

comparison_logic cluster_primary Primary Validation cluster_orthogonal Orthogonal & Complementary Techniques F19_NMR ¹⁹F NMR (Structural Integrity & Fluorinated Impurities) HPLC HPLC (Purity & Quantification) F19_NMR->HPLC Complements LC_MS LC-MS (Molecular Weight & Impurity ID) F19_NMR->LC_MS Complements H1_NMR ¹H NMR (Full Structure) F19_NMR->H1_NMR Complements HPLC->F19_NMR Complemented by LC_MS->F19_NMR Complemented by H1_NMR->F19_NMR Complemented by

Caption: Logical relationship between ¹⁹F NMR and other analytical techniques for comprehensive validation.

Conclusion: A Multi-faceted Approach to Ensure Structural Integrity

For the definitive structural validation of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, ¹⁹F NMR spectroscopy is an indispensable tool, offering unparalleled specificity and sensitivity for the trifluoromethyl group. Its ability to detect and distinguish between fluorinated isomers and impurities provides a level of confidence that is difficult to achieve with other techniques alone.

However, a truly robust validation strategy relies on a multi-faceted approach. By combining the targeted insights from ¹⁹F NMR with the quantitative power of HPLC and the molecular weight information from LC-MS, researchers and drug development professionals can build a comprehensive and self-validating analytical package. This ensures the unambiguous identification and purity assessment of the target compound, a critical step in the journey from discovery to a potential therapeutic.

References

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(22), 8766–8771. [Link]

  • Rees, M. H., & Hope, E. G. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 380–395. [Link]

  • Di Grande, A., Saunders, C. N., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3058–3066. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–13. [Link]

  • Giraudeau, P. (2014). Application of 19F quantitative NMR to pharmaceutical analysis. Magnetic Resonance in Chemistry, 52(6), 273-283. [Link]

  • El-Khoury, R., Galland, N., & Giraudeau, P. (2020). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. The Journal of Organic Chemistry, 85(15), 9688–9697. [Link]

  • Al-Saeed, F. A., & Al-Amshany, Z. M. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(3), 269–277. [Link]

  • Guseinov, G., et al. (2017). 19 F-NMR analyses enabled by direct trifluoromethylation. Angewandte Chemie International Edition, 56(42), 13011-13015. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]

  • Saunders, C. N., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3058-3066. [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Iaroshenko, V. O., et al. (2017). 19 F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1968. [Link]

  • Sosnovskikh, V. Y., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11(20), 12049-12059. [Link]

  • Zemtsov, A. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1846–1859. [Link]

  • Chemical Synthesis Database. (2025, May 20). 5-(trifluoromethyl)-1H-pyrazol-3-ol. [Link]

  • Bunescu, A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molecules, 27(21), 7586. [Link]

  • Chemspace. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]

  • Angulo, J., & Angulo, J. (2021). 19 F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 380–395. [Link]

  • Young, R. B., et al. (2022). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Environmental Science & Technology, 56(15), 10793–10803. [Link]

  • Idso, M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(10), 2732–2739. [Link]

  • NextSDS. (n.d.). 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]

  • Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Wang, Y., et al. (2021). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 86(20), 14193–14205. [Link]

  • Anarwal, M. L., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5, 5. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Comprehensive Safety and Operational Guide for Handling 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol As a Senior Application Scientist, I have observed that handling highly functionalized heterocycles requires m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

As a Senior Application Scientist, I have observed that handling highly functionalized heterocycles requires moving beyond generic safety data sheets. 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 1153042-94-4) is a specialized building block prevalent in drug discovery and agrochemical development. Its unique structure—combining a lipophilic trifluoromethyl group, a persistent bromophenyl moiety, and a slightly acidic pyrazolol core—creates a specific hazard profile that demands precision in every operational step.

This guide provides a self-validating, causality-driven framework for the safe handling, solubilization, and disposal of this compound, ensuring both operator safety and experimental integrity.

Hazard Identification & Mechanistic Causality

To design an effective safety protocol, we must first understand why this molecule behaves the way it does biologically and environmentally. The presence of the trifluoromethyl (-CF3) group significantly enhances the molecule's partition coefficient (LogP), allowing it to rapidly penetrate lipid bilayers (such as the stratum corneum and mucosal membranes) [1].

Table 1: Physicochemical Hazards & Biological Causality

GHS Hazard ClassHazard CodePhysiological / Environmental Causality
Acute Toxicity 4 H302, H312, H332The lipophilic -CF3 group facilitates rapid systemic absorption across mucosal and dermal barriers upon exposure.
Skin Irrit. 2 H315The acidic hydroxyl group on the pyrazole core denatures localized epidermal proteins upon contact with moisture.
Eye Irrit. 2A H319High affinity for aqueous environments in the cornea leads to rapid, severe, and localized irritation.
STOT SE 3 H336Inhalation of aerosolized powder directly targets the respiratory epithelium, causing acute localized inflammation.
Aquatic Chronic 4 H413The bromophenyl moiety resists environmental degradation, leading to long-term bioaccumulation in aquatic ecosystems.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated pyrazoles [2]. The following matrix outlines the required gear and the scientific rationale behind each choice.

Table 2: PPE Specifications & Rationale

PPE CategorySpecificationCausality / Rationale
Eye/Face ANSI Z87.1 Splash Goggles & Face ShieldPrevents mucosal absorption of acidic pyrazolol dust/aerosols. Safety glasses leave orbital gaps and are strictly prohibited.
Skin/Hands Double-gloving: Nitrile (inner), Neoprene (outer)Nitrile provides tactile sensitivity; Neoprene prevents chemical breakthrough from highly lipophilic fluorinated compounds.
Respiratory EN 143 Type P3 or NIOSH N100 RespiratorFilters fine particulate matter (<0.3 µm) generated during weighing, preventing STOT SE 3 respiratory irritation.
Body Flame-retardant, anti-static lab coatMitigates static charge buildup, which is notorious for aerosolizing fine fluorinated powders during transfer.

Operational Workflow & Handling Protocols

Every procedure involving 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Safe Weighing and Solubilization
  • Environmental Isolation: Operate exclusively within a certified chemical fume hood.

    • Causality: Prevents inhalation of STOT SE 3 respiratory irritants.

    • Validation: Verify the inward face velocity is between 0.4–0.6 m/s using a digital anemometer before opening the container.

  • Static Discharge Mitigation: Pass the sealed chemical bottle through an anti-static ionizer or use a zero-stat gun.

    • Causality: Highly fluorinated compounds are prone to electrostatic levitation, causing sudden aerosolization upon opening.

    • Validation: The powder should rest flat at the bottom of the vial without clinging to the glass walls.

  • Enclosed Transfer: Tare a receiving vial equipped with a septum cap. Transfer the solid using a grounded, non-sparking spatula inside a draft shield.

    • Causality: Minimizes friction-induced ignition and environmental exposure.

    • Validation: The analytical balance must stabilize rapidly; continuous fluctuation indicates active static interference or draft leakage.

  • In-Situ Solubilization: Cap the receiving vial immediately. Inject the chosen solvent (e.g., anhydrous DMSO or DMF) directly through the septum using a syringe.

    • Causality: Solubilizing the powder within a closed system entirely eliminates the risk of aerosol escape [3].

    • Validation: Visually confirm complete dissolution before opening the vial for downstream assays.

G Start 1. PPE & Fume Hood Verification Static 2. Static Discharge Mitigation Start->Static Weighing 3. Enclosed Weighing (Draft Shield) Static->Weighing Solvent 4. In-Vial Solvent Injection Weighing->Solvent Spill Spill Occurs? Solvent->Spill Cleanup Wet Absorbent Cleanup Protocol Spill->Cleanup Yes Disposal Halogenated Waste Segregation Spill->Disposal No Cleanup->Disposal

Operational workflow for the safe handling and spill management of halogenated pyrazole derivatives.

Emergency Response & Spill Management

In the event of a powder spill, standard sweeping is highly dangerous. Follow this self-validating recovery protocol:

  • Immediate Containment: Evacuate the immediate 2-meter radius. Do NOT dry sweep.

    • Causality: Dry sweeping mechanically aerosolizes the toxic pyrazole dust, drastically increasing inhalation risk.

  • Wet Absorption: Gently cover the spill with absorbent pads dampened with a 10% sodium carbonate ( Na2​CO3​ ) solution.

    • Causality: The slightly acidic pyrazol-5-ol core is neutralized by the weak base, reducing its volatility and reactivity.

    • Validation: The powder will dissolve into the damp pad without forming airborne dust clouds.

  • Mechanical Removal: Use a non-sparking scraper to push the pads into a wide-mouth hazardous waste container.

    • Validation: The affected surface should show no visible white residue.

  • Surface Decontamination: Wipe the area with 70% isopropanol to dissolve and remove any residual lipophilic traces.

Disposal Plans & Environmental Logistics

Because this compound is classified as Aquatic Chronic 4, environmental release is strictly prohibited.

  • Segregation: Place all contaminated consumables, PPE, and solutions into a chemically compatible, clearly labeled "Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated waste (containing bromine and fluorine) with standard organic waste can lead to the release of toxic hydrogen halide gases during standard incineration. Halogenated waste requires specialized high-temperature incineration.

  • Documentation: Log the exact mass of the compound disposed of.

    • Causality: Regulatory compliance requires strict mass-balance tracking to prevent environmental release.

    • Validation: The total mass used in experiments plus the mass in the waste log must equal the original mass dispensed from the inventory.

References

  • [NextSDS Database]. "1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol — Chemical Substance Information." NextSDS, 2026. Available at: [Link] 2.[National Center for Biotechnology Information]. "PubChem Compound Summary for CID 329763064, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol." PubChem, 2026. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
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